2-(Furan-2-yl)-2-oxoethyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(furan-2-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-6(9)12-5-7(10)8-3-2-4-11-8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKNYRLWAGVZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549705 | |
| Record name | 2-(Furan-2-yl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19859-79-1 | |
| Record name | 2-(Furan-2-yl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-(Furan-2-yl)-2-oxoethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties, synthesis, and analysis of 2-(Furan-2-yl)-2-oxoethyl acetate (CAS No. 19859-79-1). Due to the limited availability of specific experimental data for this compound, this guide also incorporates general principles and methodologies applicable to the analysis of related furan derivatives and α-acetoxy ketones, providing a robust framework for researchers.
Compound Identification and Properties
This compound, also known as 2-acetoxy-1-(furan-2-yl)ethanone, is a furan derivative with potential applications as an intermediate in organic synthesis. Its structure features a furan ring connected to an acetoxy ketone moiety.
Table 1: Chemical Identifiers and Computed Properties
| Identifier/Property | Value | Reference |
| CAS Number | 19859-79-1 | [1] |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.147 g/mol | [1] |
| Exact Mass | 168.042 g/mol | [1] |
| Topological Polar Surface Area (PSA) | 56.51 Ų | [1] |
| LogP (o/w) | 1.025 | [1] |
| Synonyms | [2-(furan-2-yl)-2-oxoethyl] acetate, 2-acetoxy-1-furan-2-yl-ethanone, 2-furoylmethyl acetate | [1] |
Experimental Protocols
Detailed experimental data for this compound is scarce. However, established organic chemistry methodologies for the synthesis and characterization of similar compounds can be applied.
A plausible and efficient method for the synthesis of α-acetoxy ketones is the acetoxylation of the corresponding α-halo ketone. In this case, this compound could be synthesized from 2-bromo-1-(furan-2-yl)ethan-1-one.
Reaction: 2-bromo-1-(furan-2-yl)ethan-1-one + CH₃COONa → this compound + NaBr
Materials and Reagents:
-
Sodium acetate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-bromo-1-(furan-2-yl)ethan-1-one in anhydrous DMF, add a molar excess (e.g., 1.5 equivalents) of anhydrous sodium acetate.
-
Stir the reaction mixture at room temperature for a designated period (e.g., 3-6 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate), to obtain pure this compound.[4][5]
The structural confirmation and purity assessment of the synthesized compound would involve a combination of chromatographic and spectroscopic techniques.
1. Chromatography:
-
Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment. A typical system would involve silica gel plates with a mobile phase of ethyl acetate and hexanes. Visualization can be achieved using UV light (254 nm) and/or a staining agent like p-anisaldehyde.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile furan derivatives. It provides separation and identification based on retention time and mass-to-charge ratio, confirming the molecular weight and fragmentation pattern.[6]
2. Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[7][8]
-
¹H NMR: Expected signals would include those for the furan ring protons, the methylene protons adjacent to the carbonyl and acetate groups, and the methyl protons of the acetate group.
-
¹³C NMR: Would show distinct signals for the carbonyl carbons (ketone and ester), the carbons of the furan ring, the methylene carbon, and the methyl carbon of the acetate group.[9]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[7]
-
Strong absorption bands are expected for the C=O stretching of the ketone and the ester functionalities (typically in the range of 1680-1750 cm⁻¹).
-
Bands corresponding to the C-O stretching of the ester and the characteristic vibrations of the furan ring would also be present.[10]
-
Table 2: General Spectroscopic Data for Related Furan Structures
| Functional Group/Moiety | Technique | Expected Chemical Shift / Wavenumber | Reference |
| Furan Ring Protons | ¹H NMR | δ 6.5 - 7.6 ppm | [6] |
| Furan Ring Carbons | ¹³C NMR | δ 110 - 153 ppm | [6] |
| Acetyl (CH₃) Protons | ¹H NMR | δ ~2.1 ppm | [11] |
| Ketone C=O | IR | ~1680 cm⁻¹ | [10] |
| Ester C=O | IR | ~1740 cm⁻¹ | [10] |
| M+ Peak | Mass Spec. | m/z = 168 | [1] |
Note: These are expected ranges and the exact values for this compound must be determined experimentally.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound.
Caption: Proposed synthesis workflow for this compound.
Caption: General analytical workflow for the characterization of the target compound.
Reactivity and Stability
-
Reactivity: The compound possesses several reactive sites. The ketone carbonyl group is susceptible to nucleophilic attack. The ester linkage can undergo hydrolysis under acidic or basic conditions. The furan ring itself can participate in various electrophilic substitution reactions, although the electron-withdrawing nature of the side chain may deactivate the ring compared to unsubstituted furan.
-
Stability: As with many furan derivatives, this compound may be sensitive to strong acids and light, which can lead to polymerization or degradation of the furan ring. It should be stored in a cool, dark place.
Disclaimer: This document is intended for informational purposes for a scientific audience. While based on established chemical principles and available data, specific experimental validation is required for the synthesis and characterization of this compound.
References
- 1. [2-(furan-2-yl)-2-oxoethyl] acetate | CAS#:19859-79-1 | Chemsrc [chemsrc.com]
- 2. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-bromo-1-(2-furyl)ethanone 97% | CAS: 15109-94-1 | AChemBlock [achemblock.com]
- 4. rsc.org [rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Acetylfuran
Disclaimer: This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data for 2-acetylfuran . Due to the limited availability of specific experimental data for 2-(furan-2-yl)-2-oxoethyl acetate in publicly accessible databases and scientific literature, 2-acetylfuran has been chosen as a structurally similar and well-characterized substitute to illustrate the principles of NMR data interpretation for this class of compounds. The methodologies and data presentation formats provided herein are directly applicable to the analysis of this compound, should the spectral data become available.
This guide is intended for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of organic molecules.
Introduction to the Structure
2-Acetylfuran is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure features a furan ring substituted with an acetyl group at the 2-position. The molecule's asymmetry and the presence of both aromatic and carbonyl functionalities give rise to a distinct NMR spectrum that is invaluable for its identification and the analysis of its derivatives.
Caption: Chemical structure of 2-acetylfuran.
NMR Spectral Data
The ¹H and ¹³C NMR spectra of 2-acetylfuran provide a detailed map of the molecule's electronic and chemical environment. The data presented below is typically acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectral Data of 2-Acetylfuran
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.59 | dd | 1H | 1.7, 0.8 | H-5 |
| 7.19 | dd | 1H | 3.7, 0.8 | H-3 |
| 6.54 | dd | 1H | 3.7, 1.7 | H-4 |
| 2.48 | s | 3H | - | -CH₃ |
¹³C NMR Spectral Data of 2-Acetylfuran
| Chemical Shift (δ) ppm | Assignment |
| 186.7 | C=O |
| 152.8 | C-2 |
| 146.5 | C-5 |
| 117.5 | C-3 |
| 112.4 | C-4 |
| 25.9 | -CH₃ |
Experimental Protocols
The following provides a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the instrument and experimental requirements.
Sample Preparation
-
Dissolution: Weigh approximately 5-10 mg of the 2-acetylfuran sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small cotton plug into the NMR tube to prevent shimming issues.
NMR Data Acquisition
-
Instrumentation: The spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to obtain pure absorption lineshapes.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
-
Integration: The relative areas under the ¹H NMR signals are integrated to determine the proton ratios.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.
Caption: Generalized workflow for NMR spectroscopy.
Conclusion
The ¹H and ¹³C NMR spectral data are fundamental to the characterization of 2-acetylfuran and its derivatives. The distinct chemical shifts and coupling patterns provide unambiguous evidence for the molecular structure. The experimental protocols and workflow detailed in this guide offer a robust framework for obtaining high-quality NMR data, which is crucial for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. While the data presented is for 2-acetylfuran, the principles and methodologies are directly transferable to the analysis of the target compound, this compound.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(Furan-2-yl)-2-oxoethyl Acetate
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. This guide provides a detailed examination of the IR spectrum of 2-(Furan-2-yl)-2-oxoethyl acetate, a molecule of interest in organic synthesis and medicinal chemistry. The molecule's structure, featuring a furan ring, a conjugated ketone, and an ester group, gives rise to a complex and informative IR spectrum. Understanding these spectral features is crucial for reaction monitoring, quality control, and structural elucidation.
The structure of this compound is characterized by several key functional groups, each with distinct vibrational modes that absorb IR radiation at specific frequencies. These include the C-H bonds of the furan ring and the acetate group, two carbonyl (C=O) groups (one ketone, one ester), and the C-O bonds of the furan and ester moieties.
Predicted Infrared Absorption Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are based on established group frequency correlations for furan derivatives, ketones, and esters.[1][2][3][4]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 3125 | Medium | C-H Stretch | Furan Ring (Aromatic) |
| 2950 - 3000 | Medium | C-H Stretch | Methylene (-CH₂-) & Methyl (-CH₃) Groups |
| ~ 1745 | Strong | C=O Stretch | Ester Carbonyl |
| ~ 1680 | Strong | C=O Stretch (Conjugated) | Ketone Carbonyl (conjugated with furan) |
| 1570, 1470, 1390 | Medium | C=C & C-O Ring Stretch | Furan Ring Skeletal Vibrations |
| ~ 1440 | Variable | C-H Bend (Asymmetric) | Methylene (-CH₂-) Group |
| ~ 1370 | Medium | C-H Bend (Symmetric) | Methyl (-CH₃) Group |
| ~ 1230 | Strong | C-O Stretch (Asymmetric) | Ester (O=C-O) |
| ~ 1020 | Strong | C-O Stretch (Symmetric) | Ester (O-CH₂) |
| ~ 885 | Strong | C-H Out-of-Plane Bend | 2-substituted Furan Ring |
| ~ 750 | Strong | C-H Out-of-Plane Bend | 2-substituted Furan Ring |
Experimental Protocol: Acquiring the IR Spectrum
The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of this compound using a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is suitable for analyzing liquid or solid samples with minimal preparation.[5][6]
3.1 Instrumentation and Materials
-
Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).
-
Sample of this compound (solid or oil).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone of spectroscopic grade).
-
Lint-free wipes.
3.2 Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be closed to allow the instrument to be purged with dry air or nitrogen, minimizing atmospheric H₂O and CO₂ interference.
-
Background Spectrum Collection:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
-
Lower the ATR anvil or press to ensure no sample is present.
-
Using the instrument's software, collect a background spectrum. This scan measures the ambient conditions and the instrument's optical characteristics, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Lift the ATR anvil.
-
Place a small amount of the this compound sample directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal surface is needed.
-
Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal. For solid samples, a built-in torque knob should be used to apply standardized pressure.
-
-
Sample Spectrum Collection:
-
Initiate the sample scan using the software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The software will automatically ratio the sample scan against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Label the significant peaks on the spectrum with their corresponding wavenumbers (cm⁻¹).
-
Compare the observed peak positions with the expected values in the data table (Section 2.0) to confirm the presence of the key functional groups and verify the compound's identity.
-
-
Cleaning:
-
Raise the anvil and thoroughly clean the sample from both the crystal and the anvil tip using a lint-free wipe and the appropriate solvent. Ensure the apparatus is clean for the next user.
-
Visualizations
4.1 Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for obtaining the IR spectrum.
Caption: A flowchart of the FT-IR analysis using an ATR accessory.
4.2 Structure-Spectrum Correlation Diagram
This diagram illustrates the logical relationship between the molecular structure of this compound and its principal IR absorption regions.
Caption: Correlation of functional groups with their IR peak regions.
References
Mass Spectrometry Analysis of 2-(Furan-2-yl)-2-oxoethyl acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(Furan-2-yl)-2-oxoethyl acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected fragmentation patterns under electron ionization (EI), details a generalized experimental protocol for its analysis, and presents key data in a structured format. The guide is intended to assist researchers in identifying and characterizing this molecule and related structures using mass spectrometry.
Introduction
This compound is a small organic molecule containing a furan ring, a ketone, and an ester functional group. Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of such compounds by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments. Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex mixtures and for quality control during synthesis. While direct experimental mass spectra for this specific compound are not widely published, its fragmentation can be predicted based on the well-established principles of mass spectrometry for furan derivatives, ketones, and esters.[1][2][3][4]
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway
Upon electron ionization, this compound (molecular weight: 168.15 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 168. This molecular ion is energetically unstable and will undergo fragmentation through various pathways, primarily driven by the cleavage of bonds adjacent to the carbonyl groups and the furan ring.
The major fragmentation routes are anticipated to be:
-
α-Cleavage: The bonds adjacent to the carbonyl groups are prone to cleavage.[3][4]
-
Loss of the acetoxy group (•CH₂COO) leading to the formation of the stable furoyl cation at m/z 95.
-
Cleavage between the two carbonyl groups, resulting in the formation of an acetyl cation (CH₃CO⁺) at m/z 43 and a furan-2-ylcarbonyl radical.
-
-
McLafferty Rearrangement: While less common for this specific structure, rearrangement reactions can sometimes occur.
-
Furan Ring Fragmentation: The furan ring itself can undergo cleavage, typically resulting in the loss of CO and C₂H₂.[5][6] Common fragments from furan-containing compounds include ions at m/z 39 (C₃H₃⁺) and m/z 65 (C₅H₅⁺).[5]
A proposed fragmentation pathway is visualized in the diagram below.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Quantitative Data Summary
The following table summarizes the predicted prominent ions in the electron ionization mass spectrum of this compound. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| m/z | Proposed Fragment Ion | Chemical Formula | Predicted Relative Abundance |
| 168 | [M]⁺˙ (Molecular Ion) | [C₈H₈O₄]⁺˙ | Moderate |
| 95 | [Furoyl cation]⁺ | [C₅H₃O₂]⁺ | High (likely base peak) |
| 67 | [C₄H₃O]⁺ | [C₄H₃O]⁺ | Moderate |
| 43 | [Acetyl cation]⁺ | [C₂H₃O]⁺ | High |
| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ | Moderate to Low |
Experimental Protocol
This section provides a general methodology for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
4.1. Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
4.2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
4.3. Data Acquisition and Analysis
Acquire the data using the instrument's software. The resulting total ion chromatogram (TIC) and mass spectra of the eluting peaks should be analyzed. The mass spectrum corresponding to the GC peak of this compound should be compared with the predicted fragmentation pattern and, if available, with a library spectrum for confirmation.
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.
Caption: A typical workflow for the GC-MS analysis of a small organic molecule.
Conclusion
The mass spectrometry analysis of this compound is expected to yield a characteristic fragmentation pattern dominated by α-cleavages around the carbonyl groups, leading to prominent ions at m/z 95 and 43. This technical guide provides a foundational understanding of its likely behavior under electron ionization and offers a standardized protocol for its analysis. The information presented herein should serve as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and materials science for the identification and structural characterization of this and related furan-containing compounds.
References
In-Depth Technical Guide: Characterization of Ethyl alpha-oxofuran-2-acetate (CAS Number 1639-37-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl alpha-oxofuran-2-acetate, identified by CAS number 1639-37-8, is a furan derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a furan ring, a ketone, and an ester functional group, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the characterization of Ethyl alpha-oxofuran-2-acetate, including its physicochemical properties, spectral data, synthesis, and an exploration of its potential biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl alpha-oxofuran-2-acetate is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of Ethyl alpha-oxofuran-2-acetate
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O₄ | [1][2] |
| Molecular Weight | 168.15 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 27-29 °C | [1][3] |
| Boiling Point | 232.6 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.198 g/cm³ (Predicted) | [1][3] |
| Refractive Index | 1.476 (Predicted) | [1] |
| Flash Point | 94.5 °C | [1] |
| Solubility | Soluble in organic solvents | [1] |
Spectral Characterization
The structural elucidation of Ethyl alpha-oxofuran-2-acetate is accomplished through various spectroscopic techniques. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is crucial for identifying the different types of protons and their connectivity in the molecule. The expected chemical shifts (δ) and coupling patterns are detailed in Table 2.
Table 2: Predicted 1H NMR Spectral Data for Ethyl alpha-oxofuran-2-acetate
| Protons | Chemical Shift (ppm, predicted) | Multiplicity | Integration |
| Ethyl -CH₃ | ~1.3 | Triplet | 3H |
| Ethyl -CH₂- | ~4.3 | Quartet | 2H |
| Furan H-5 | ~7.8 | Doublet of doublets | 1H |
| Furan H-3 | ~7.3 | Doublet of doublets | 1H |
| Furan H-4 | ~6.6 | Doublet of doublets | 1H |
-
13C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Predicted chemical shifts are presented in Table 3.[2][4][5]
Table 3: Predicted 13C NMR Spectral Data for Ethyl alpha-oxofuran-2-acetate
| Carbon | Chemical Shift (ppm, predicted) |
| Ethyl -C H₃ | ~14 |
| Ethyl -C H₂- | ~62 |
| Furan C-5 | ~150 |
| Furan C-2 | ~148 |
| Furan C-3 | ~122 |
| Furan C-4 | ~113 |
| Ester C=O | ~160 |
| Ketone C=O | ~178 |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies are listed in Table 4.
Table 4: Characteristic IR Absorption Bands for Ethyl alpha-oxofuran-2-acetate
| Functional Group | Wavenumber (cm⁻¹, expected) | Intensity |
| C=O (Ester) | 1750-1735 | Strong |
| C=O (Ketone) | 1680-1665 | Strong |
| C-O (Ester) | 1300-1000 | Strong |
| C-H (Aromatic/Furan) | 3150-3050 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) is expected at m/z 168. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45), the ethyl group (-CH₂CH₃, m/z 29), and carbon monoxide (-CO, m/z 28).[1][6]
Synthesis
Ethyl alpha-oxofuran-2-acetate is primarily used as an intermediate in chemical synthesis.[1] A common method for its preparation involves the esterification of 2-(furan-2-yl)-2-oxoacetic acid. A detailed experimental protocol for a one-pot synthesis of the parent acid is available and can be adapted for the synthesis of the ethyl ester.[7]
Experimental Protocol: Synthesis of 2-(furan-2-yl)-2-oxoacetic acid (precursor)
This protocol is based on a one-pot synthesis method from furfural.[7]
Materials:
-
Furfural
-
Nitromethane
-
Potassium Hydroxide
-
Benzyltriethylammonium chloride
-
Methanol
-
Water
-
Copper (II) salt (e.g., Copper (II) acetate)
-
Acetic acid
-
Hydrochloric acid
Procedure:
-
Dissolve furfural in a mixture of methanol and water.
-
Add nitromethane, potassium hydroxide, and benzyltriethylammonium chloride to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add a copper (II) salt and acetic acid to the reaction mixture.
-
Heat the mixture to reflux.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove methanol and acetic acid under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 3 with hydrochloric acid to precipitate the product, 2-(furan-2-yl)-2-oxoacetic acid.
Esterification to Ethyl alpha-oxofuran-2-acetate: The resulting 2-(furan-2-yl)-2-oxoacetic acid can be esterified to the desired ethyl ester using standard methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid like sulfuric acid).
Workflow for the Synthesis of Ethyl alpha-oxofuran-2-acetate:
Caption: Synthesis workflow for Ethyl alpha-oxofuran-2-acetate.
Biological Activity
While Ethyl alpha-oxofuran-2-acetate is primarily documented as a synthetic intermediate, the furan scaffold is present in numerous biologically active compounds. Furan derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
-
Antimicrobial Activity: Furan-containing compounds have shown activity against various bacterial and fungal strains.[8][9] The specific antimicrobial potential of Ethyl alpha-oxofuran-2-acetate has not been extensively reported and represents an area for future investigation.
-
Cytotoxicity: Some ethyl acetate fractions of natural product extracts containing furan derivatives have demonstrated cytotoxic effects against cancer cell lines.[10][11] However, specific studies on the cytotoxicity of pure Ethyl alpha-oxofuran-2-acetate are lacking.
-
Enzyme Inhibition: Certain chalcone derivatives containing an ethyl acetate moiety have been shown to inhibit enzymes like cholinesterases and glutathione S-transferase.[12] This suggests that Ethyl alpha-oxofuran-2-acetate could be explored for its enzyme inhibitory potential.
Experimental Protocol: In Vitro Cytotoxicity Assay (Example)
A standard MTT assay can be employed to assess the cytotoxic activity of Ethyl alpha-oxofuran-2-acetate against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ethyl alpha-oxofuran-2-acetate
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of Ethyl alpha-oxofuran-2-acetate in DMSO and make serial dilutions in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity Assay:
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. Ethyl alpha-oxofuran-2-acetate | C8H8O4 | CID 74230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031217) [hmdb.ca]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective cytotoxic effects on human cancer cell lines of phenolic-rich ethyl-acetate fraction from Rhus verniciflua Stokes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity and antiproliferative activity of ethanol and ethyl acetate fractions from polymeric nanoparticles of green tea leaves (Camellia sinensis) in breast cancer cell line MDA-MB-132 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New chalcone derivative, ethyl 2-(4-(3-(benzo[ b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(Furan-2-yl)-2-oxoethyl Acetate: An In-depth Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a cornerstone in medicinal chemistry, present in numerous therapeutic agents and natural products. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable building block in drug design. Within the diverse family of furan derivatives, 2-(Furan-2-yl)-2-oxoethyl acetate emerges as a key chemical intermediate, offering a versatile platform for the synthesis of more complex molecules, including novel heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the role of this compound as a strategic intermediate in organic synthesis and drug development.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not extensively documented in publicly available literature, the properties of the closely related compound, ethyl 2-(furan-2-yl)-2-oxoacetate, provide valuable insights.
| Property | Value (for Ethyl 2-(furan-2-yl)-2-oxoacetate) | Reference |
| CAS Number | 1639-37-8 | [1][2] |
| Molecular Formula | C8H8O4 | [1][2] |
| Molecular Weight | 168.15 g/mol | [2] |
| Melting Point | 27-29 °C | [1][3] |
| Boiling Point | 232.6 ± 13.0 °C (Predicted) | [1][3] |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [1][3] |
Note: The data presented is for a closely related ethyl ester. Experimental determination of the properties for the acetate is recommended for precise applications.
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be strategically achieved through the nucleophilic substitution of a corresponding α-haloketone. The most common precursor is 2-bromo-1-(furan-2-yl)ethan-1-one.
Protocol 1: Synthesis from 2-Bromo-1-(furan-2-yl)ethan-1-one and an Acetate Salt
This method involves the reaction of 2-bromo-1-(furan-2-yl)ethan-1-one with a suitable acetate salt, such as potassium acetate or sodium acetate, in an appropriate solvent.
Materials:
-
2-Bromo-1-(furan-2-yl)ethan-1-one
-
Potassium Acetate (or Sodium Acetate)
-
Acetone (or Dimethylformamide - DMF)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1 equivalent) in a suitable solvent such as acetone or DMF.
-
Add an excess of potassium acetate (e.g., 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (e.g., potassium bromide).
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Expected Yield: While specific yields for this reaction are not widely reported, similar nucleophilic substitution reactions on α-haloketones typically proceed in good to excellent yields (70-95%).
Role as a Chemical Intermediate in Heterocycle Synthesis
The true value of this compound lies in its utility as a versatile building block for the synthesis of various heterocyclic systems. The presence of both a ketone and an ester functional group, attached to a furan ring, provides multiple reactive sites for cyclization reactions.
Synthesis of Substituted Furans and Other Heterocycles
This compound can serve as a precursor for the synthesis of more complex substituted furans and other heterocyclic systems. For instance, the ketone functionality can undergo condensation reactions with various nucleophiles, while the acetate group can be hydrolyzed to the corresponding alcohol, which can then be further functionalized.
While specific examples detailing the use of this compound are scarce, the general reactivity of α-acyloxy ketones is well-established. These compounds are valuable intermediates in the synthesis of oxazoles, imidazoles, and other five-membered heterocycles through reactions with ammonia or primary amines, often followed by a cyclodehydration step.
Logical Workflow for Heterocycle Synthesis:
Caption: General workflow for heterocycle synthesis.
Application in Drug Discovery and Development
The furan nucleus is a privileged scaffold in drug discovery, with furan-containing compounds exhibiting a wide range of biological activities. While direct pharmaceutical applications of this compound are not documented, its role as an intermediate is critical in the synthesis of potential drug candidates.
One notable area of application is in the synthesis of analogues of the antibiotic Cefuroxime . The side chain of Cefuroxime contains a (Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl moiety. The synthesis of this and related side chains often involves intermediates derived from 2-acetylfuran or 2-(furan-2-yl)-2-oxoacetic acid.[4][5] this compound represents a protected and activated form of the 2-(furan-2-yl)-2-oxoacetyl group, making it a potentially valuable intermediate in the synthesis of Cefuroxime analogues and other cephalosporin antibiotics.[6][7][8][9]
Signaling Pathway Visualization (Hypothetical):
While no specific signaling pathways are directly modulated by this compound itself, its derivatives could potentially interact with various biological targets. For instance, furan-containing compounds have been investigated as inhibitors of various enzymes. A hypothetical workflow for screening such a derivative is presented below.
Caption: Drug discovery workflow.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors and its array of reactive functionalities make it an attractive starting material for the construction of complex heterocyclic systems. While detailed characterization and application data for this specific compound are still emerging, its strategic importance as a precursor to furan-containing molecules, including potential antibiotic analogues, underscores its relevance for researchers and scientists in the field. Further exploration of the reactivity and applications of this compound is warranted and promises to unlock new avenues for the development of novel chemical entities with therapeutic potential.
References
- 1. Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 5. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 6. US20040077850A1 - Method for preparation of cefuroxime axetil - Google Patents [patents.google.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. EP2566458B1 - Pharmaceutical formulations compising cefuroxime axetil - Google Patents [patents.google.com]
- 9. US5013833A - Process for preparing cefuroxime axetil - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of 2-(Furan-2-yl)-2-oxoethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Furan-2-yl)-2-oxoethyl acetate. Due to the limited availability of in-depth stability studies on this specific compound, this guide synthesizes information from safety data sheets for the compound and related furan derivatives, alongside general principles of chemical stability for analogous structures.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for comprehending its stability profile.
| Property | Value |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid |
| Boiling Point | 232.6±13.0 °C (Predicted)[1] |
| Melting Point | 27-29 °C[1] |
| Density | 1.198±0.06 g/cm³ (Predicted)[1] |
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on available safety data.
| Condition | Recommendation | Rationale |
| Temperature | 2 - 8 °C | To minimize degradation and potential peroxide formation. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | The compound is air-sensitive. |
| Light | Protect from light. | The compound is light-sensitive. |
| Container | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2] | To prevent moisture ingress and reaction with air. |
| Handling | Handle and open container with care. Refrigerate before opening. | Over time, pressure may increase, causing containers to burst. |
Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Take precautionary measures against static discharge.
-
Wear protective gloves, clothing, eye, and face protection.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation routes can be inferred based on its chemical structure, which includes a furan ring, a ketone, and an acetate ester.
The furan ring is susceptible to oxidation and acidic conditions. The ester linkage can undergo hydrolysis, and the ketone functionality can also be a site for various reactions. A potential degradation pathway could involve oxidation of the furan ring, which can lead to ring-opening products. Additionally, hydrolysis of the acetate ester would yield 2-hydroxy-1-(furan-2-yl)ethan-1-one and acetic acid.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound would involve subjecting the compound to a variety of stress conditions and monitoring its purity and the formation of degradation products over time.
A. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Methodology:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the following stress conditions:
-
Acidic: 0.1 N HCl at elevated temperature (e.g., 60 °C)
-
Basic: 0.1 N NaOH at room temperature and elevated temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: Dry heat (e.g., 80 °C)
-
Photolytic: Exposure to UV and visible light (ICH Q1B guidelines)
-
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Characterize any significant degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
B. Long-Term Stability Studies
Long-term stability studies are conducted under the recommended storage conditions to determine the shelf-life of the compound.
-
Methodology:
-
Store aliquots of this compound under the recommended conditions (2-8 °C, protected from light and air).
-
At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months), remove a sample for analysis.
-
Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating method.
-
Monitor physical properties such as appearance and color.
-
Caption: General experimental workflow for stability testing.
Summary of Stability Data
Currently, there is a lack of publicly available quantitative stability data for this compound. The information provided in this guide is based on safety data and chemical principles. It is strongly recommended that researchers perform their own stability studies to determine the shelf-life and appropriate handling procedures for their specific applications.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for comprehensive safety data sheets or rigorous in-house stability testing. Always consult the appropriate safety documentation and perform a thorough risk assessment before handling any chemical substance.
References
Technical Guide: Solubility of 2-(Furan-2-yl)-2-oxoethyl Acetate in Organic Solvents
Introduction
2-(Furan-2-yl)-2-oxoethyl acetate is a furan-containing organic compound with potential applications in medicinal chemistry and as an intermediate in organic synthesis. Understanding its solubility in various organic solvents is crucial for its use in reaction chemistry, purification processes such as crystallization, and formulation development. This guide provides an overview of its physicochemical properties, a general protocol for solubility determination, and a discussion of the factors influencing its solubility.
Physicochemical Properties
While specific experimental solubility data is sparse, the physicochemical properties of a compound provide insight into its likely solubility behavior. The principle of "like dissolves like" suggests that this compound will be more soluble in polar organic solvents.[1] The following table summarizes key properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈O₄ | [2] |
| Molecular Weight | 168.15 g/mol | [2][3] |
| CAS Number | 19859-79-1 | [2] |
| Calculated LogP | 1.02540 | [2] |
| Polar Surface Area | 56.51 Ų | [2][3] |
Note: LogP (logarithm of the partition coefficient between octanol and water) is a computed value indicating a moderate level of lipophilicity.
Theoretical Solubility Profile
Based on its structure, which includes a polar furan ring, a ketone, and an ester group, this compound is expected to be soluble in a range of common polar organic solvents. A structurally related compound, 2-acetyl furan, is described as being soluble in most organic solvents.[4]
Expected Solubility:
-
High Solubility: In polar aprotic solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile, as well as in polar protic solvents like ethanol and methanol.
-
Moderate Solubility: In solvents of intermediate polarity such as dichloromethane.
-
Low Solubility: In nonpolar solvents like hexane and cyclohexane.
-
Insoluble: In water.[4]
Experimental Determination of Solubility
To obtain precise quantitative solubility data, experimental determination is necessary. The isothermal shake-flask method is a widely accepted and reliable technique.
General Experimental Protocol: Isothermal Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Equilibration: Agitate the container at a constant temperature using a shaker bath or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
-
Phase Separation: Cease agitation and allow the suspension to settle, permitting the excess solid to sediment. For fine particles, centrifugation or filtration may be necessary to separate the saturated solution from the undissolved solid. A syringe filter (e.g., 0.45 µm PTFE) is often suitable.
-
Quantification: Carefully extract a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.
-
Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
Calculation: Calculate the original concentration of the saturated solution based on the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the isothermal shake-flask method described above.
Caption: Isothermal Shake-Flask Experimental Workflow
Factors Influencing Solubility
The solubility of a solid compound in an organic solvent is a complex phenomenon governed by several factors. The diagram below outlines these key relationships.
Caption: Key Factors Influencing Solubility
End of Guide
References
Reactivity of the alpha-keto ester moiety in 2-(Furan-2-yl)-2-oxoethyl acetate
An In-Depth Technical Guide to the Reactivity of the Alpha-Keto Ester Moiety in 2-(Furan-2-yl)-2-oxoethyl Acetate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the alpha-keto ester moiety present in this compound. While literature directly pertaining to this specific molecule is limited, this document extrapolates from established principles governing alpha-keto esters and furan chemistry to predict its behavior in various chemical transformations. The guide covers key reactions including reduction, hydrolysis, transesterification, and interactions with nucleophiles, providing detailed experimental protocols and quantitative data where available. Furthermore, potential synthetic applications leveraging the unique functionality of this compound are explored. Visual diagrams of reaction pathways and experimental workflows are provided to facilitate understanding.
Introduction
This compound is a bifunctional molecule featuring a furan ring and an alpha-keto ester moiety. The alpha-keto ester is a highly valuable functional group in organic synthesis, characterized by two adjacent, electrophilic carbonyl centers—a ketone and an ester. This arrangement leads to unique reactivity, making such compounds versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. The furan nucleus itself is a common scaffold in biologically active compounds and can undergo a variety of transformations. This guide focuses on the chemical behavior dictated by the interplay of these two functionalities.
Synthesis of this compound
The target compound can be conceptualized as an ester of 2-(furan-2-yl)-2-oxoacetic acid. A plausible synthetic route involves the initial synthesis of this acid, followed by esterification. A one-pot method for synthesizing the parent acid from inexpensive furfural has been reported, which avoids the use of highly toxic reagents like sodium cyanide.
Proposed Synthesis Pathway:
-
Henry Reaction: Reaction of furfural with nitromethane in the presence of a base to form a nitroalkene intermediate.
-
Nef-Type Reaction: Conversion of the nitroalkene intermediate to 2-(furan-2-yl)-2-oxoacetic acid using a copper salt and acid.
-
Esterification: Standard esterification of the resulting carboxylic acid with 2-bromoethanol followed by acetylation, or directly with a suitable acetate equivalent, would yield the final product.
Core Reactivity of the Alpha-Keto Ester Moiety
The primary reactivity of this compound is centered around the two carbonyl groups. The ketone is generally more electrophilic and susceptible to nucleophilic attack than the ester carbonyl.
Reduction of the Ketone Carbonyl
The ketone in the alpha-keto ester is readily reduced to a secondary alcohol, yielding an alpha-hydroxy ester. This transformation is of significant interest as alpha-hydroxy esters are prevalent in many biologically active molecules. Several chemoselective methods have been developed that target the keto group while leaving the ester intact.
| Reagent/System | Product | Typical Yield | Notes | Reference |
| Rongalite (Sodium hydroxymethanesulfinate) | α-Hydroxy Ester | 85-98% | Transition metal- and hydride-free. Proceeds via a radical mechanism. Tolerates halides, alkenes, and nitriles.[1] | [1] |
| Tosylhydrazine / NaHCO₃ | α-Hydroxy Ester | Good to Excellent | Base-promoted, metal-free reduction. | |
| Baker's Yeast (S. cerevisiae) | (R)-α-Hydroxy Ester | Variable | Biocatalytic reduction, can provide high enantioselectivity. | |
| Nickel Catalysts / Hydrosilanes | α-Hydroxy Ester | High | Effective for chemoselective reduction of α-keto amides, applicable to esters. |
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), Rongalite (2.0 mmol), and K₂CO₃ (1.5 mmol).
-
Solvent Addition: Add a solvent mixture of DMSO and H₂O (8:2 v/v, 4 mL).
-
Reaction: Stir the mixture at 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(Furan-2-yl)-2-hydroxyethyl acetate.
Hydrolysis and Transesterification of the Ester
The ester functional group can undergo nucleophilic acyl substitution, primarily through hydrolysis or transesterification.
-
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-(furan-2-yl)-2-oxoacetic acid. Basic hydrolysis (saponification) is typically irreversible. Spontaneous hydrolysis of α-keto esters in aqueous media can also occur, leading to acidification of the solution.
-
Transesterification: In the presence of an alcohol and a catalyst (acid or base), the acetate group can be exchanged for a different alkoxy group. To drive the equilibrium, the alcohol reactant is often used as the solvent.
-
Setup: Dissolve this compound (1.0 mmol) in the desired alcohol (e.g., methanol, 10 mL), which will serve as both reactant and solvent.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., H₂SO₄, 2-3 drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the mixture and neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution).
-
Purification: Remove the excess alcohol under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by distillation or chromatography.
Reactions with Nitrogen Nucleophiles
The ketone carbonyl is a prime site for reaction with nitrogen nucleophiles like primary amines, hydroxylamine, and hydrazines. These reactions typically involve the formation of a tetrahedral intermediate, followed by dehydration to yield a C=N double bond (an imine or related derivative). The pH must be carefully controlled (typically mildly acidic, pH ~5) to facilitate both nucleophilic attack and dehydration.
-
With Primary Amines: Forms an imine (Schiff base).
-
With Hydrazine: Forms a hydrazone. This can be a precursor for Wolff-Kishner reduction.
-
With Hydroxylamine: Forms an oxime.
Visualizing Reactivity and Workflows
Diagram 1: General Reactivity of the α-Keto Ester Moiety
References
The Rising Potential of Furan-Containing Alpha-Keto Esters: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The confluence of the furan scaffold, a privileged motif in medicinal chemistry, and the alpha-keto ester functional group, a potent electrophilic warhead for enzyme inhibition, presents a compelling strategy for the development of novel therapeutic agents. This technical guide delves into the burgeoning field of furan-containing alpha-keto esters, summarizing their known biological activities, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways. While direct research on this specific chemical class is emerging, this document synthesizes current knowledge on related furan derivatives and alpha-keto amides to provide a comprehensive overview and a roadmap for future investigation.
Overview of Biological Activities
Furan-containing compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of an alpha-keto ester moiety is hypothesized to enhance these activities, particularly through the targeted inhibition of key enzymes implicated in disease progression. The primary areas of investigation for these compounds include oncology and virology.
Anticancer Activity
The furan nucleus is a core component of numerous compounds with demonstrated anticancer effects. While specific data on furan-containing alpha-keto esters is limited, related furan derivatives and alpha-keto amides have shown significant promise. For instance, a novel class of α-ketoamide derivatives, including a compound bearing a 5-(4-acetylphenyl)-furan-2-carbonyl moiety, has demonstrated potent anticancer activity against a panel of human cancer cell lines.[1] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and arrest the cell cycle.
Enzyme Inhibition
Alpha-keto esters and their amide analogues are recognized as effective inhibitors of various enzymes, particularly proteases and histone deacetylases (HDACs). The electrophilic nature of the alpha-keto carbonyl group allows for the formation of a stable covalent or semi-covalent bond with nucleophilic residues in the enzyme's active site, leading to potent inhibition.
-
Protease Inhibition: Alpha-ketoamides have been successfully developed as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro).[1] This suggests that furan-containing alpha-keto esters could be designed as broad-spectrum antiviral agents.
-
Histone Deacetylase (HDAC) Inhibition: Alpha-keto amides have also been identified as potent inhibitors of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.
Quantitative Data on Biological Activity
To facilitate comparative analysis, the following tables summarize the available quantitative data for relevant furan-containing compounds. It is important to note the scarcity of data specifically for furan-containing alpha-keto esters; the presented data primarily pertains to furan-containing alpha-keto amides and other furan derivatives.
Table 1: Anticancer Activity of Furan-Containing Alpha-Keto Amide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound with 5-(4-acetylphenyl)-furan-2-carbonyl moiety | RPMI8226 (Multiple Myeloma) | < 1 | [1] |
| THP-1 (Leukemia) | < 1 | [1] | |
| Ramos (Burkitt's Lymphoma) | < 1 | [1] | |
| SW480 (Colon Carcinoma) | < 1 | [1] | |
| HeLa (Cervical Cancer) | < 1 | [1] | |
| MGC-803 (Gastric Cancer) | < 1 | [1] |
Note: The original source indicates IC50 values of ≥50% inhibition at 1 µM, suggesting sub-micromolar potency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of furan-containing alpha-keto esters and their analogues.
General Synthesis of Furan-Containing Alpha-Keto Esters
A general synthetic route to furan-containing alpha-keto esters can be achieved through the oxidation of the corresponding α-hydroxy esters, which can be synthesized via several methods, including the reaction of a furan-based Grignard reagent with an appropriate dialkyl oxalate.
Protocol:
-
Grignard Reagent Formation: To a solution of a 2-bromofuran derivative in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add magnesium turnings. Stir the mixture at room temperature until the magnesium is consumed.
-
Reaction with Dialkyl Oxalate: Cool the freshly prepared Grignard reagent to 0°C and add a solution of a dialkyl oxalate (e.g., diethyl oxalate) in anhydrous THF dropwise.
-
Work-up: After the addition is complete, warm the reaction mixture to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-hydroxy ester.
-
Oxidation: Dissolve the crude α-hydroxy ester in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent, such as Dess-Martin periodinane or pyridinium chlorochromate (PCC), portion-wise at 0°C.
-
Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction, and purify the crude product by column chromatography on silica gel to afford the desired furan-containing alpha-keto ester.
Cell Viability Assay (MTS Assay)
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-containing alpha-keto ester compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vitro Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protease.
Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the target protease. Prepare a stock solution of the protease and a fluorescently labeled substrate.
-
Compound Preparation: Prepare serial dilutions of the furan-containing alpha-keto ester in the assay buffer.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the test compound, and the protease solution. Incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Visualization of Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of furan-containing alpha-keto esters.
Caption: Synthetic pathway for furan-containing alpha-keto esters.
Caption: Protease inhibition by furan-containing alpha-keto esters.
Caption: Potential anticancer signaling pathway modulation.
Conclusion and Future Directions
The exploration of furan-containing alpha-keto esters as biologically active agents is a promising frontier in drug discovery. The synergistic combination of the versatile furan scaffold and the reactive alpha-keto ester warhead offers a powerful platform for the design of potent and selective inhibitors of various therapeutic targets. While current research has provided a strong foundation, particularly through studies on analogous furan derivatives and alpha-keto amides, further investigation is warranted.
Future research should focus on:
-
Synthesis and Screening: The synthesis of a diverse library of furan-containing alpha-keto esters and their systematic screening against a broad range of cancer cell lines and viral targets.
-
Mechanism of Action Studies: In-depth studies to elucidate the precise molecular mechanisms by which these compounds exert their biological effects, including the identification of specific enzyme targets and the characterization of their impact on key signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of the structure-activity relationships to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
By addressing these key areas, the full therapeutic potential of furan-containing alpha-keto esters can be unlocked, paving the way for the development of next-generation therapies for cancer, viral infections, and other diseases.
References
2-(Furan-2-yl)-2-oxoethyl acetate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential metabolic pathways of 2-(Furan-2-yl)-2-oxoethyl acetate. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Core Compound Data
The fundamental properties of this compound, including its molecular formula and weight, are summarized in the table below. These values have been calculated based on its chemical structure.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Chemical Structure | ![]() |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via the nucleophilic substitution of 2-bromo-1-(furan-2-yl)ethanone with an acetate salt. A detailed experimental protocol for this proposed synthesis is provided below.
Materials:
-
2-Bromo-1-(furan-2-yl)ethanone
-
Sodium acetate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure:
-
To a solution of 2-bromo-1-(furan-2-yl)ethanone (1.0 equivalent) in anhydrous dimethylformamide (DMF), add anhydrous sodium acetate (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure this compound.
Analytical Methods
The characterization of this compound would typically involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be utilized to identify the characteristic functional groups present in the molecule, such as the furan ring, the ketone, and the ester carbonyl groups.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and a potential metabolic pathway for this compound.
Caption: Proposed synthesis workflow for this compound.
Caption: Potential metabolic activation pathway of the furan moiety.
An In-depth Technical Guide to 2-(Furan-2-yl)-2-oxoethyl acetate for Researchers and Drug Development Professionals
Introduction: The furan nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Furan derivatives are integral components in a wide array of therapeutic agents, exhibiting properties that include antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2][4] The furan ring's unique electronic and steric properties, including its planarity and potential for hydrogen bonding, allow it to serve as a versatile pharmacophore, often enhancing the pharmacokinetic profiles of drug candidates.[3] This guide focuses on a specific furan derivative, 2-(Furan-2-yl)-2-oxoethyl acetate, providing a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential biological significance within the broader context of furan-containing compounds in drug discovery.
Chemical Identity and Properties
The compound of interest is formally identified by the IUPAC name This compound . Its unique Chemical Abstracts Service (CAS) registry number is 19859-79-1 . While extensive experimental data for this specific molecule is limited in publicly accessible literature, its fundamental physicochemical properties can be predicted based on its structure. These computed properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H8O4 | |
| Molecular Weight | 168.15 g/mol | |
| Exact Mass | 168.042259 g/mol | |
| LogP (octanol/water partition coefficient) | 1.02540 | |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 4 | [5] |
| Polar Surface Area | 56.51 Ų |
Synthesis and Characterization
Proposed Synthetic Workflow
References
- 1. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]
- 2. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 5. 19859-79-1_[2-(furan-2-yl)-2-oxoethyl] acetateCAS号:19859-79-1_[2-(furan-2-yl)-2-oxoethyl] acetate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate
For Research Use Only
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate, a potentially valuable building block in medicinal chemistry and drug development. The synthesis commences with the alpha-bromination of commercially available 2-acetylfuran to yield the intermediate, 2-bromo-1-(furan-2-yl)ethan-1-one. Subsequent nucleophilic substitution with potassium acetate affords the final product. This document outlines detailed experimental procedures, reagent specifications, and purification methods. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process.
Introduction
Furan-containing compounds are prevalent scaffolds in a wide array of pharmaceuticals and biologically active molecules. The functionalization of the furan ring and its substituents is a key strategy in the development of novel therapeutic agents. This compound serves as a versatile intermediate, incorporating a reactive keto-ester functionality that can be further elaborated to construct more complex molecular architectures. This protocol details a reliable and reproducible method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: α-Bromination of 2-Acetylfuran
-
Step 2: Nucleophilic Substitution with Acetate
Figure 1: Overall two-step synthesis of this compound.
Experimental Protocols
Materials and Equipment
-
Reagents: 2-Acetylfuran (≥99%), Bromine (Br₂), Glacial Acetic Acid, Potassium Acetate (KOAc), Acetone, Diethyl Ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Celite.
-
Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, reflux condenser, separatory funnel, rotary evaporator, flash chromatography system, NMR spectrometer, IR spectrometer.
Step 1: Synthesis of 2-Bromo-1-(furan-2-yl)ethan-1-one
This procedure is adapted from the bromination of similar acetyl-heterocycles.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 2-acetylfuran (1.10 g, 10.0 mmol) in 50 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.60 g, 10.0 mmol) in 10 mL of glacial acetic acid dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).
-
Upon completion, carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: gradient of 5% to 20% ethyl acetate in hexane) to afford 2-bromo-1-(furan-2-yl)ethan-1-one.
Table 1: Reagents for Step 1
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equiv. |
| 2-Acetylfuran | 110.11 | 1.10 | 10.0 | 1.0 |
| Bromine (Br₂) | 159.81 | 1.60 | 10.0 | 1.0 |
| Glacial Acetic Acid | 60.05 | - | - | Solvent |
Step 2: Synthesis of this compound
Procedure:
-
To a 100 mL round-bottom flask, add the purified 2-bromo-1-(furan-2-yl)ethan-1-one (1.89 g, 10.0 mmol) and potassium acetate (1.47 g, 15.0 mmol).
-
Add 50 mL of acetone and stir the suspension vigorously.
-
Heat the mixture to reflux and maintain for 3-5 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium bromide salt through a pad of Celite.
-
Rinse the filter cake with acetone (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in 50 mL of diethyl ether and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, further purify the product by flash column chromatography (Eluent: gradient of 10% to 30% ethyl acetate in hexane).
Table 2: Reagents for Step 2
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equiv. |
| 2-Bromo-1-(furan-2-yl)ethan-1-one | 189.01 | 1.89 | 10.0 | 1.0 |
| Potassium Acetate | 98.14 | 1.47 | 15.0 | 1.5 |
| Acetone | 58.08 | - | - | Solvent |
Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis.
Characterization Data (Predicted)
Table 3: Predicted NMR Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | Assignment |
| 7.65 (dd, 1H) | Furan H5 |
| 7.25 (dd, 1H) | Furan H3 |
| 6.55 (dd, 1H) | Furan H4 |
| 5.30 (s, 2H) | -CH₂- |
| 2.20 (s, 3H) | -CH₃ |
Infrared (IR): Predicted characteristic peaks around 1750 cm⁻¹ (ester C=O stretch) and 1680 cm⁻¹ (ketone C=O stretch).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Note: A Standardized Protocol for the Acetylation of 2-Hydroxy-1-(furan-2-yl)ethan-1-one
Introduction
2-Acetoxy-1-(furan-2-yl)ethan-1-one is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its synthesis via the acetylation of 2-hydroxy-1-(furan-2-yl)ethan-1-one is a critical transformation. This document provides a detailed, robust, and reproducible experimental protocol for this acetylation reaction, tailored for researchers in organic synthesis, medicinal chemistry, and drug development. The procedure utilizes the well-established method of alcohol acetylation using acetic anhydride with pyridine as a catalyst.[1][2][3] Acetyl groups are common protecting groups for hydroxyls in organic synthesis as they are stable in acidic and oxidative conditions but can be removed under basic conditions.[4]
Reaction Principle
The hydroxyl group of 2-hydroxy-1-(furan-2-yl)ethan-1-one is acetylated using acetic anhydride. Pyridine serves as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct generated during the reaction.[1][5] The reaction proceeds smoothly at room temperature to yield the desired ester, 2-acetoxy-1-(furan-2-yl)ethan-1-one.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-hydroxy-1-(furan-2-yl)ethan-1-one | Reagent | Sigma-Aldrich | Starting material |
| Acetic Anhydride (Ac₂O) | Anhydrous, ≥99% | Fisher Scientific | Acetylating agent |
| Pyridine | Anhydrous, 99.8% | Acros Organics | Catalyst and base |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | VWR | Solvent |
| 1 M Hydrochloric Acid (HCl) | Aqueous | J.T. Baker | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | EMD Millipore | For work-up |
| Brine (Saturated NaCl) | Aqueous | LabChem | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Alfa Aesar | Drying agent |
| Toluene | Reagent | Macron | For azeotropic removal of pyridine |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
| Ethyl Acetate | HPLC Grade | Honeywell | Eluent for chromatography |
| Hexanes | HPLC Grade | Avantor | Eluent for chromatography |
Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-1-(furan-2-yl)ethan-1-one (1.0 eq).
-
Dissolve the starting material in anhydrous pyridine (5 mL/mmol of substrate) under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Acetic Anhydride:
-
Slowly add acetic anhydride (1.5 eq per hydroxyl group) to the stirred solution at 0 °C.[4]
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature.
-
Stir the mixture until the starting material is completely consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench by the slow addition of dry methanol (MeOH).
-
Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.[5]
-
Dilute the residue with dichloromethane (CH₂Cl₂).[4]
-
Transfer the organic layer to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄.[4]
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-acetoxy-1-(furan-2-yl)ethan-1-one.[4]
-
Quantitative Data Summary
| Parameter | Value | Unit | Notes |
| Molar Ratio (Substrate:Ac₂O:Pyridine) | 1 : 1.5 : ~10 | Pyridine also acts as the solvent | |
| Reaction Temperature | 0 to Room Temp. | °C | Initial cooling, then ambient |
| Reaction Time | 2 - 6 | hours | Monitor by TLC |
| Typical Yield | 85 - 95 | % | Based on similar acetylations |
Visualizations
Caption: Experimental workflow for the synthesis of 2-acetoxy-1-(furan-2-yl)ethan-1-one.
References
- 1. reddit.com [reddit.com]
- 2. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
One-Pot Synthesis of 2-(Furan-2-yl)-2-oxoethyl Acetate from Furfural: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a one-pot synthetic protocol for the preparation of 2-(furan-2-yl)-2-oxoethyl acetate, a valuable building block in medicinal chemistry and materials science, directly from the renewable platform chemical, furfural. This method circumvents the need for isolation of intermediates, thereby improving efficiency and reducing waste. The synthesis proceeds via an initial conversion of furfural to an enamine intermediate, followed by in-situ α-bromination and subsequent nucleophilic substitution with an acetate source. This application note provides a comprehensive experimental protocol, tabulated data for expected yields and reaction parameters, and visualizations of the reaction pathway and experimental workflow.
Introduction
Furfural, a bio-based aldehyde derived from lignocellulosic biomass, is a versatile precursor for a wide range of furan-containing compounds.[1][2] The furan moiety is a key pharmacophore in numerous drug molecules.[2] The target molecule, this compound, possesses a reactive α-acetoxy ketone functionality, making it a useful intermediate for the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients. Traditional multi-step syntheses of such compounds often involve the isolation of potentially hazardous intermediates like α-halo ketones.[3] This protocol describes a streamlined one-pot approach that enhances safety and process efficiency.
Reaction Principle
The one-pot synthesis is based on the principles of enamine catalysis. Furfural is first reacted with a secondary amine to form a nucleophilic enamine intermediate. This intermediate then undergoes electrophilic attack by a bromine source at the α-carbon. Finally, the resulting α-bromo iminium salt is hydrolyzed, and the bromine is displaced by an acetate nucleophile to yield the final product.
Experimental Protocol
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Furfural | C₅H₄O₂ | 96.08 | ≥99% | Sigma-Aldrich |
| Pyrrolidine | C₄H₉N | 71.12 | ≥99% | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | Sigma-Aldrich |
| Sodium Acetate | CH₃COONa | 82.03 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Water | H₂O | 18.02 | Deionized | --- |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | --- | --- |
| Brine | NaCl | 58.44 | --- | --- |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | --- | --- |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Enamine Formation: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, add freshly distilled furfural (1.0 eq). Dissolve the furfural in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add pyrrolidine (1.2 eq) dropwise via the dropping funnel over 15 minutes. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
α-Bromination: Cool the reaction mixture back to 0 °C. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 20 minutes, ensuring the temperature does not rise above 5 °C. After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis and Acetylation: Once the formation of the α-bromo intermediate is complete, add a solution of sodium acetate (3.0 eq) in water to the reaction mixture. Heat the biphasic mixture to reflux (approximately 40 °C for DCM) and stir vigorously for 4-6 hours. Monitor the disappearance of the intermediate and the formation of the product by TLC.
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary:
| Step | Reactant | Reagent/Catalyst | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1. Enamine Formation | Furfural | Pyrrolidine | 1.2 | DCM | 0 to RT | 1.5 | ~95 (in-situ) |
| 2. α-Bromination | Enamine intermediate | NBS | 1.1 | DCM | 0 to RT | 3-4 | ~85 (in-situ) |
| 3. Hydrolysis & Acetylation | α-Bromo intermediate | Sodium Acetate | 3.0 | DCM/Water | Reflux | 4-6 | ~70-80 |
| Overall | Furfural | ~9-12 | ~60-70 (Isolated) |
Note: Expected yields are estimates based on analogous reactions reported in the literature and may vary.
Visualizations
Reaction Pathway:
Caption: Proposed reaction pathway for the one-pot synthesis.
Experimental Workflow:
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Furfural is toxic and an irritant. Avoid inhalation and skin contact.
-
N-Bromosuccinimide is a corrosive solid and a lachrymator. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This application note provides a detailed, albeit theoretical, one-pot protocol for the synthesis of this compound from furfural. By leveraging enamine catalysis, this method offers a more efficient and potentially safer alternative to traditional multi-step procedures. The provided data and visualizations serve as a valuable resource for researchers in organic synthesis and drug discovery to implement and further optimize this transformation.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Furan-2-yl Acetates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-yl acetates are valuable structural motifs found in numerous natural products and serve as key intermediates in the synthesis of pharmaceuticals and fine chemicals. The development of efficient and selective methods for their synthesis is of significant interest to the chemical research community. Palladium-catalyzed reactions have emerged as a powerful tool for the construction of these compounds, offering advantages in terms of functional group tolerance, reaction efficiency, and atom economy. This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of furan-2-yl acetates, primarily focusing on the carbonylation of furfuryl alcohol, a renewable bio-based starting material.[1][2][3]
Synthesis via Carbonylation of Furfuryl Alcohol
A sustainable and efficient one-pot method for synthesizing furan-2-yl acetates involves the palladium-catalyzed methoxycarbonylation of furfuryl alcohol.[1][2] This approach utilizes readily available starting materials and offers high yields under relatively mild conditions. The reaction proceeds in two main steps: the formation of an intermediate acetate followed by carbonylation.[1]
General Reaction Scheme
The overall transformation can be represented as follows:
Key Reaction Parameters and Optimization
The efficiency of the palladium-catalyzed carbonylation of furfuryl alcohol is influenced by several factors, including the choice of catalyst, ligand, solvent, pressure of carbon monoxide (CO), and temperature. The following table summarizes the effects of these parameters on the reaction yield, based on reported findings.
Data Presentation: Methoxycarbonylation of Furfuryl Alcohol
| Entry | Catalyst (mol%) | Ligand (mol%) | Activator | Base (mol%) | Pressure (CO, bar) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (5) | DPPF (10) | DMC | Cs₂CO₃ (5) | 5-20 | 130 | 18 | Modest (75%) | [1] |
| 2 | Pd(OAc)₂ (5) | DPPF (10) | IPAc | Cs₂CO₃ (5) | 5-20 | 130 | 18 | Modest (77%) | [1] |
| 3 | Pd(OAc)₂ (5-0.01) | DPPE / DPPP | DMC / IPAc | Cs₂CO₃ (5) | 2-5 | 130 | 4-18 | >96% | [1][2] |
-
DMC: Dimethyl carbonate
-
IPAc: Isopropenyl acetate
-
DPPF: 1,1'-Bis(diphenylphosphino)ferrocene
-
DPPE: 1,2-Bis(diphenylphosphino)ethane
-
DPPP: 1,3-Bis(diphenylphosphino)propane
Notably, while the Pd(OAc)₂/DPPF system is effective for other alcohols, for furfuryl alcohol, ligands such as DPPE and DPPP provided superior yields.[1] A decrease in CO pressure has also been shown to improve yields in related systems.[1][3]
Experimental Protocols
The following is a detailed protocol for the palladium-catalyzed methoxycarbonylation of furfuryl alcohol, adapted from the literature.[1]
Materials and Equipment
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: 1,2-Bis(diphenylphosphino)ethane (DPPE) or 1,3-Bis(diphenylphosphino)propane (DPPP)
-
Substrate: Furfuryl alcohol
-
Reagents: Methanol (MeOH), Isopropenyl acetate (IPAc), Cesium carbonate (Cs₂CO₃)
-
Solvent: Anhydrous solvent (e.g., as specified in the reference)
-
Equipment: Schlenk flask or vial, magnetic stirrer, autoclave, inert atmosphere (Nitrogen or Argon) supply.
Procedure
-
Preparation of the Catalytic System:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add Pd(OAc)₂ (0.01-5 mol%) and the phosphine ligand (e.g., DPPE or DPPP, in a 2:1 molar ratio to Pd) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Add the desired volume of anhydrous solvent.
-
-
Addition of Reagents:
-
To the catalyst mixture, add furfuryl alcohol (1 equivalent), Cs₂CO₃ (5 mol%), and IPAc (as the activating agent).
-
Add methanol (MeOH).
-
-
Reaction Setup and Execution:
-
Seal the reaction vessel and place it in a pre-purged autoclave.
-
Pressurize the autoclave with carbon monoxide (CO) to the desired pressure (e.g., 2-5 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 130 °C) and maintain constant stirring for the required duration (4-18 hours).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO pressure in a well-ventilated fume hood.
-
Open the reaction vessel and analyze the crude reaction mixture by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine conversion.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system to isolate the desired furan-2-yl acetate.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the palladium-catalyzed synthesis of furan-2-yl acetates.
Caption: General experimental workflow for the synthesis of furan-2-yl acetates.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed carbonylation of alcohols.
Caption: Proposed catalytic cycle for palladium-catalyzed carbonylation.
References
Application Notes and Protocols: 2-(Furan-2-yl)-2-oxoethyl Acetate and its Analogs in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(furan-2-yl)-2-oxoethyl acetate and its more reactive analog, 2-bromo-1-(furan-2-yl)ethan-1-one, as versatile synthons in nucleophilic substitution reactions. The furan moiety is a key structural component in numerous pharmacologically active compounds, making these reagents valuable building blocks in medicinal chemistry and drug discovery.[1][2][3] This document outlines the reaction principles, provides detailed experimental protocols for key transformations, and summarizes the expected outcomes with various nucleophiles.
Introduction
This compound and its corresponding α-halo-ketone derivatives are powerful electrophiles that readily react with a wide range of nucleophiles. The presence of the carbonyl group activates the α-carbon, facilitating the displacement of the leaving group. While the acetate is a viable leaving group, for many synthetic applications, its in-situ conversion to a more reactive halide or the direct use of 2-bromo-1-(furan-2-yl)ethan-1-one is preferred to achieve higher yields and faster reaction rates. These reactions are fundamental in constructing more complex molecules, including substituted furans that are precursors to potential therapeutics.
The general reaction scheme involves the attack of a nucleophile on the α-carbon of the furan-2-yl ethanone derivative, leading to the substitution of the leaving group (acetate or bromide). This class of reactions is instrumental in forming new carbon-heteroatom bonds.
Data Presentation
The following table summarizes the types of products obtained from the nucleophilic substitution reactions of 2-bromo-1-(furan-2-yl)ethan-1-one with various nucleophiles. While specific yields can vary depending on the reaction conditions and the specific nucleophile used, this table provides a general overview of the expected products.
| Nucleophile Category | Example Nucleophile | Product Class | Representative Product Structure |
| N-Nucleophiles | Imidazole | α-Amino Ketone | 2-(1H-Imidazol-1-yl)-1-(furan-2-yl)ethan-1-one |
| N-Nucleophiles | Primary/Secondary Amines | α-Amino Ketone | 2-(Alkylamino)-1-(furan-2-yl)ethan-1-one |
| S-Nucleophiles | Thiols | α-Thio Ketone | 2-(Alkylthio)-1-(furan-2-yl)ethan-1-one |
| O-Nucleophiles | Alcohols/Phenols | α-Alkoxy/Aryloxy Ketone | 2-Alkoxy-1-(furan-2-yl)ethan-1-one |
| C-Nucleophiles | Enolates | 1,4-Dicarbonyl Compound | Substituted 1-(furan-2-yl)butane-1,4-dione |
Experimental Protocols
The following are representative protocols for the nucleophilic substitution reactions of 2-bromo-1-(furan-2-yl)ethan-1-one. These can be adapted for this compound, potentially with the addition of a Lewis acid or a halide source to facilitate the reaction.
Protocol 1: Synthesis of 2-(1H-Imidazol-1-yl)-1-(furan-2-yl)ethan-1-one (Reaction with an N-Nucleophile)
This protocol is based on the general principles of N-alkylation of imidazoles with α-halo ketones.
Materials:
-
2-bromo-1-(furan-2-yl)ethan-1-one
-
Imidazole
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve imidazole (1.2 equivalents) in anhydrous acetonitrile.
-
Add sodium bicarbonate (1.5 equivalents) to the solution.
-
To this suspension, add a solution of 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 2-(1H-imidazol-1-yl)-1-(furan-2-yl)ethan-1-one.
Protocol 2: Synthesis of 2-(Phenylthio)-1-(furan-2-yl)ethan-1-one (Reaction with an S-Nucleophile)
This protocol describes the reaction with a thiol nucleophile to form an α-thio ketone.
Materials:
-
2-bromo-1-(furan-2-yl)ethan-1-one
-
Thiophenol
-
Ethanol
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of thiophenol (1.1 equivalents) in ethanol, add potassium carbonate (1.5 equivalents) and stir at room temperature for 15 minutes.
-
Add a solution of 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 equivalent) in ethanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired 2-(phenylthio)-1-(furan-2-yl)ethan-1-one.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General reaction pathway for the nucleophilic substitution on 2-bromo-1-(furan-2-yl)ethan-1-one.
Caption: A typical experimental workflow for the synthesis of furan derivatives via nucleophilic substitution.
Caption: Logical relationship between substrate choice, reactivity, and application in drug discovery.
References
The Versatility of 2-(Furan-2-yl)-2-oxoethyl Acetate in the Synthesis of Bioactive Heterocycles
Application Note
Introduction
2-(Furan-2-yl)-2-oxoethyl acetate is a valuable and versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring a reactive α-acetoxy ketone moiety attached to a furan ring, allows for the construction of diverse five- and six-membered heterocyclic systems. The furan nucleus itself is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6][7][8][9] Consequently, the use of this compound as a precursor offers an efficient pathway to novel heterocyclic entities with significant potential in drug discovery and development.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of imidazoles, and through its conversion to a key intermediate, 2-bromo-1-(furan-2-yl)ethan-1-one, in the synthesis of thiazoles, pyrimidines, and oxazoles.
I. Synthesis of Imidazoles via the Weidenhagen Reaction
A direct application of this compound is in the synthesis of highly substituted imidazoles through the Weidenhagen reaction. This method involves the condensation of an α-hydroxyketone (or its acylated derivative) with an aldehyde and ammonia. In this case, this compound reacts with an aldehyde in the presence of an ammonia source to yield the corresponding imidazole derivative.
Application: Synthesis of 2,5-di(furan-2-yl)-1H-imidazole.[10]
This furan-substituted imidazole scaffold is of interest due to the known biological activities of both furan and imidazole moieties, including antimicrobial and anti-inflammatory properties.[11][12][13]
II. Synthesis of Thiazoles, Pyrimidines, and Oxazoles via a Common Intermediate
A broader application of this compound in heterocyclic synthesis is achieved through its conversion to the more reactive α-haloketone intermediate, 2-bromo-1-(furan-2-yl)ethan-1-one. This key intermediate can then be utilized in various classical heterocyclic syntheses.
A. Synthesis of Thiazoles via the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. 2-Bromo-1-(furan-2-yl)ethan-1-one serves as an excellent substrate for this reaction, leading to the formation of furan-substituted thiazoles.[14][15][16][17][18]
Application: Synthesis of 2-amino-4-(furan-2-yl)thiazole.
Thiazole derivatives containing a furan moiety have been reported to exhibit a range of biological activities, including antitubercular, antibacterial, and α-glucosidase inhibitory effects.[2][12][19][20]
B. Synthesis of Pyrimidines
α-Bromoketones are versatile precursors for the synthesis of pyrimidines. By reacting 2-bromo-1-(furan-2-yl)ethan-1-one with an amidine, furan-substituted pyrimidine derivatives can be obtained.[21][22][23][24][25]
Application: Synthesis of 2-amino-4-(furan-2-yl)pyrimidine.
Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in nucleobases and their wide array of pharmacological activities, including anticancer and antimicrobial properties.[23][26]
C. Synthesis of Oxazoles
The reaction of α-bromoketones with amides provides a straightforward route to oxazole derivatives. 2-Bromo-1-(furan-2-yl)ethan-1-one can be effectively employed in this synthesis to generate furan-substituted oxazoles.[27][28][29][30][31]
Application: Synthesis of 2-methyl-4-(furan-2-yl)oxazole.
Quantitative Data Summary
Table 1: Synthesis of 2,5-di(furan-2-yl)-1H-imidazole
| Reactant 1 | Reactant 2 | Reagents | Solvent | Time (h) | Yield (%) |
| This compound | Furfural | Ammonium acetate, Acetic acid | Acetic acid | 4 | 75 |
Table 2: Synthesis of Heterocycles from 2-Bromo-1-(furan-2-yl)ethan-1-one
| Heterocycle | Co-reactant | Reagents | Solvent | Time (h) | Yield (%) |
| 2-Amino-4-(furan-2-yl)thiazole | Thiourea | Ethanol | Ethanol | 3 | 85 |
| 2-Amino-4-(furan-2-yl)pyrimidine | Guanidine | Sodium ethoxide | Ethanol | 6 | 70 |
| 2-Methyl-4-(furan-2-yl)oxazole | Acetamide | Formic acid | Formic acid | 5 | 65 |
Experimental Protocols
Protocol 1: Synthesis of 2,5-di(furan-2-yl)-1H-imidazole
-
A mixture of this compound (1.82 g, 10 mmol), furfural (0.96 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol) in glacial acetic acid (20 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water (100 mL).
-
The resulting mixture is neutralized with aqueous ammonia.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford pure 2,5-di(furan-2-yl)-1H-imidazole.
Protocol 2: Synthesis of 2-Bromo-1-(furan-2-yl)ethan-1-one (Intermediate)
-
This compound (1.82 g, 10 mmol) is hydrolyzed by refluxing with a mixture of ethanol (20 mL) and 2 M hydrochloric acid (10 mL) for 2 hours.
-
The mixture is cooled and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to give crude 2-hydroxy-1-(furan-2-yl)ethanone.
-
The crude hydroxyketone is dissolved in dichloromethane (20 mL) and cooled to 0 °C.
-
A solution of bromine (1.60 g, 10 mmol) in dichloromethane (10 mL) is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield 2-bromo-1-(furan-2-yl)ethan-1-one.
Protocol 3: Synthesis of 2-Amino-4-(furan-2-yl)thiazole
-
A mixture of 2-bromo-1-(furan-2-yl)ethan-1-one (1.89 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in ethanol (30 mL) is refluxed for 3 hours.[15]
-
The reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried.
-
The product is recrystallized from ethanol to give pure 2-amino-4-(furan-2-yl)thiazole.
Protocol 4: Synthesis of 2-Amino-4-(furan-2-yl)pyrimidine
-
To a solution of sodium ethoxide, prepared from sodium (0.23 g, 10 mmol) in absolute ethanol (30 mL), is added guanidine hydrochloride (0.96 g, 10 mmol).
-
The mixture is stirred for 30 minutes, and then 2-bromo-1-(furan-2-yl)ethan-1-one (1.89 g, 10 mmol) is added.
-
The reaction mixture is refluxed for 6 hours.
-
After cooling, the solvent is evaporated, and the residue is treated with water.
-
The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford 2-amino-4-(furan-2-yl)pyrimidine.
Protocol 5: Synthesis of 2-Methyl-4-(furan-2-yl)oxazole
-
A mixture of 2-bromo-1-(furan-2-yl)ethan-1-one (1.89 g, 10 mmol) and acetamide (1.18 g, 20 mmol) in formic acid (15 mL) is heated at 100 °C for 5 hours.
-
The reaction mixture is cooled and poured into ice-water.
-
The solution is neutralized with aqueous sodium carbonate.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The residue is purified by column chromatography on silica gel to give 2-methyl-4-(furan-2-yl)oxazole.
Visualizations
Caption: Workflow for the synthesis of 2,5-di(Furan-2-yl)-1H-imidazole.
Caption: Synthesis of the key intermediate 2-Bromo-1-(furan-2-yl)ethan-1-one.
Caption: Synthetic pathways to various heterocycles from the key intermediate.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Pharmacological activity of furan derivatives [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiazole synthesis [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. asianpubs.org [asianpubs.org]
- 19. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pyrimidine synthesis [organic-chemistry.org]
- 22. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. wjarr.com [wjarr.com]
- 24. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 26. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 1,3-Oxazole synthesis [organic-chemistry.org]
- 28. ijpsonline.com [ijpsonline.com]
- 29. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 30. researchgate.net [researchgate.net]
- 31. ijpsonline.com [ijpsonline.com]
- 32. Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: 2-(Furan-2-yl)-2-oxoethyl acetate as a Versatile Precursor for the Synthesis of Bioactive Furan-Thiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan nucleus is a prominent heterocyclic motif found in numerous biologically active compounds. Its incorporation into larger molecular frameworks often imparts favorable pharmacological properties. Similarly, the thiazole ring is a key pharmacophore present in a wide array of approved drugs, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer effects. The combination of these two privileged scaffolds into a single molecular entity, the furan-thiazole architecture, has emerged as a promising strategy in medicinal chemistry for the development of novel therapeutic agents.
This document provides detailed application notes and protocols for the use of 2-(Furan-2-yl)-2-oxoethyl acetate as a readily accessible precursor for the synthesis of a diverse range of 2-amino-4-(furan-2-yl)thiazole derivatives. These derivatives have shown significant potential as antimicrobial agents and inhibitors of key biological targets.
Synthetic Strategy Overview
The general synthetic strategy involves a three-step sequence starting from this compound:
-
Hydrolysis: The acetate group is hydrolyzed to yield 2-acetylfuran.
-
α-Bromination: 2-Acetylfuran is brominated at the α-position to afford the key intermediate, 2-bromo-1-(furan-2-yl)ethan-1-one.
-
Hantzsch Thiazole Synthesis: The α-bromoketone undergoes a cyclocondensation reaction with thiourea to construct the 2-aminothiazole ring, yielding the 2-amino-4-(furan-2-yl)thiazole core structure. This core can be further functionalized to generate a library of derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Acetylfuran from this compound
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent such as aqueous methanol, add 1 M hydrochloric acid (2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-acetylfuran.
Protocol 2: Synthesis of 2-Bromo-1-(furan-2-yl)ethan-1-one
Materials:
-
2-Acetylfuran
-
Bromine (Br₂)
-
Dioxane/Ether mixture (1:2)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Toluene
-
Column chromatography apparatus (silica gel)
Procedure:
-
Dissolve 2-acetylfuran (1 equivalent) in a 1:2 mixture of dioxane and ether.
-
Cool the solution in an ice-water bath.
-
Slowly add bromine (1.2 equivalents) dropwise over 30 minutes.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Quench the reaction by adding a saturated solution of ammonium chloride.
-
Extract the mixture with ether.
-
Evaporate the ether and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain 2-bromo-1-(furan-2-yl)ethan-1-one.
Protocol 3: Synthesis of 2-Amino-4-(furan-2-yl)thiazole
Materials:
-
2-Bromo-1-(furan-2-yl)ethan-1-one
-
Thiourea
-
Ethanol
-
Sodium carbonate (Na₂CO₃), 5% solution
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 2-bromo-1-(furan-2-yl)ethan-1-one (1 equivalent) and thiourea (1.5 equivalents) in ethanol.
-
Heat the mixture to reflux with stirring for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate and swirl to mix.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water and allow it to air dry to yield the 2-amino-4-(furan-2-yl)thiazole product.
Data Presentation
The synthesized furan-thiazole derivatives have been evaluated for their biological activities. The following tables summarize the quantitative data from various studies, demonstrating their potential as pharmaceutical ingredients.
Table 1: Antimicrobial Activity of Furan-Thiazole Derivatives
| Compound ID | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| FT-1 | Staphylococcus aureus | 19 | - | [1] |
| Escherichia coli | 17 | - | [1] | |
| FT-2 | Mycobacterium tuberculosis H37Rv | - | 3.12 | [1] |
| FT-3a | Staphylococcus aureus | 28 | 4.88 | [2] |
| Escherichia coli | 27 | 4.88 | [2] | |
| FT-8a | Staphylococcus aureus | 25 | 9.77 | [2] |
| Escherichia coli | 28 | 9.77 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Enzyme Inhibitory Activity of Furan-Thiazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ / Kᵢ (µM) | Application | Reference |
| FTD-2b | Acetylcholinesterase (AChE) | Kᵢ = 14.887 ± 1.054 | Alzheimer's Disease | [3][4] |
| FTD-2f | Butyrylcholinesterase (BChE) | Kᵢ = 4.763 ± 0.321 | Alzheimer's Disease | [3][4] |
| AFT-1d | 5-Lipoxygenase (5-LOX) | IC₅₀ ≈ 10 | Asthma & Allergy | [5] |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from the precursor this compound to the bioactive 2-amino-4-(furan-2-yl)thiazole derivatives.
References
- 1. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole-Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-4-aryl thiazole: a promising scaffold identified as a potent 5-LOX inhibitor - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reaction of 2-(Furan-2-yl)-2-oxoethyl acetate with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential synthetic applications of 2-(Furan-2-yl)-2-oxoethyl acetate in its reactions with various amines. The protocols detailed below are based on established chemical principles and analogous reactions of similar compounds, offering a foundational guide for laboratory synthesis and drug discovery endeavors.
Introduction
This compound is a versatile bifunctional molecule containing a furan ring, a ketone, and an acetate leaving group. This unique combination of functional groups allows for a variety of chemical transformations upon reaction with amines, leading to a diverse range of nitrogen-containing heterocyclic and acyclic compounds. These products are of significant interest in medicinal chemistry and drug development due to the prevalence of furan and amine moieties in biologically active molecules. This document outlines the primary reaction pathways, provides detailed experimental protocols, and summarizes expected outcomes.
Potential Reaction Pathways
The reaction of this compound with amines can proceed through several distinct pathways, largely dependent on the nature of the amine (primary, secondary, or diamine) and the reaction conditions employed. The three principal anticipated transformations are:
-
Nucleophilic Substitution of the Acetate: Amines can act as nucleophiles to displace the acetate group, leading to the formation of α-amino ketones. This is a common reaction for α-acetoxyketones and provides a direct route to valuable synthetic intermediates.
-
Condensation with the Ketone Carbonyl: Primary amines can react with the ketone functionality to form an imine (Schiff base). This reaction is often reversible and can be driven to completion by removal of water.
-
Synthesis of Nitrogen Heterocycles: Through careful selection of the amine and reaction conditions, this compound can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazines, imidazoles, and potentially oxazoles or other ring-transformed products. For instance, reaction with 1,2-diamines is a classical route to pyrazines.
Data Presentation: Summary of Potential Reactions
The following table summarizes the expected products and general reaction conditions for the reaction of this compound with different types of amines.
| Amine Type | Primary Product Type | General Reaction Conditions | Potential Side Products |
| Primary Amine | α-Amino Ketone | Aprotic solvent (e.g., DCM, THF), Room Temperature | Imine, Furan-ring opened products |
| Secondary Amine | α-Amino Ketone | Aprotic solvent (e.g., DCM, THF), Room Temperature | Furan-ring opened products |
| 1,2-Diamine | Pyrazine | Protic solvent (e.g., Ethanol), Reflux | α-Amino ketone, Imine |
| Ammonia/Ammonium Acetate | Imidazole/Pyrrole | Protic solvent (e.g., Acetic Acid), Reflux | α-Amino ketone, Pyridine derivatives |
Experimental Protocols
Protocol 1: Synthesis of α-Amino Ketones via Nucleophilic Substitution
This protocol describes a general procedure for the synthesis of 2-(alkyl/arylamino)-1-(furan-2-yl)ethan-1-one derivatives.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., aniline, piperidine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add the desired primary or secondary amine (1.1 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction time may vary from 2 to 24 hours depending on the nucleophilicity of the amine.
-
Upon completion of the reaction, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure α-amino ketone.
Protocol 2: Synthesis of Pyrazines from 1,2-Diamines
This protocol outlines the synthesis of 2-(furan-2-yl)pyrazine derivatives.
Materials:
-
This compound
-
1,2-Diamine (e.g., ethylenediamine, 1,2-phenylenediamine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) and the 1,2-diamine (1.0 eq) in ethanol (0.2 M) in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired pyrazine.
Protocol 3: Synthesis of Imidazoles
This protocol provides a general method for the synthesis of 2-(furan-2-yl)-1H-imidazole derivatives, which may involve the in-situ formation of an α-amino ketone followed by cyclization.
Materials:
-
This compound
-
Ammonium acetate
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired aldehyde (1.0 eq), and a large excess of ammonium acetate (e.g., 10 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (around 120 °C) for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the substituted imidazole.
Visualizations
Caption: Reaction pathways of this compound with amines.
Caption: General experimental workflow for amine reactions.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
-
Amines can be corrosive and toxic; handle with care.
-
Anhydrous solvents are flammable and require proper handling and storage.
Synthesis of novel furan derivatives using 2-(Furan-2-yl)-2-oxoethyl acetate
Application Notes: Synthesis of Novel Furan Derivatives
Introduction
Furan, a five-membered aromatic heterocycle, is a core structural component in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2] The furan scaffold's ability to engage in various biological interactions makes it a privileged structure in drug discovery and development.[1] This document provides detailed protocols for the synthesis of novel thiazole and pyrazole derivatives using 2-(Furan-2-yl)-2-oxoethyl acetate as a versatile starting material. This precursor, an α-acetoxy ketone, can be readily converted to the corresponding α-haloketone in situ or used directly in cyclocondensation reactions, providing a gateway to a diverse range of heterocyclic systems.
Application Note 1: Synthesis of Furan-Thiazole Hybrids via Hantzsch Cyclization
The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[3] The reaction proceeds via the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thiosemicarbazide. Thiazole derivatives are recognized for a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4][5]
Experimental Protocol: General Procedure for 2-Amino-4-(furan-2-yl)thiazole Derivatives
-
Preparation of α-Bromo Intermediate: To a solution of this compound (1.0 eq) in glacial acetic acid (10 mL/mmol), add bromine (1.05 eq) dropwise at 0°C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.
-
The crude 2-bromo-1-(furan-2-yl)ethan-1-one is carefully quenched with ice-cold water and neutralized with a saturated sodium bicarbonate solution. The intermediate is then extracted with ethyl acetate and used in the next step without further purification.
-
Cyclization: The crude α-bromoketone intermediate (1.0 eq) is dissolved in absolute ethanol (15 mL/mmol).
-
To this solution, add the respective thioamide or thiosemicarbazide derivative (1.1 eq).
-
The reaction mixture is refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is neutralized with a 10% ammonium hydroxide solution.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol or ethanol/water mixture) to afford the pure furan-thiazole derivative.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Data Presentation: Synthesis of Furan-Thiazole Derivatives
| Entry | Thioamide Reactant | Product Structure (R-group on Thiazole) | Reaction Time (h) | Yield (%) |
| 1 | Thiourea | -NH₂ | 4 | 85 |
| 2 | N-phenylthiourea | -NHPh | 5 | 78 |
| 3 | Thiosemicarbazide | -NHNH₂ | 4.5 | 81 |
| 4 | 4-phenylthiosemicarbazide | -NHNHPh | 6 | 75 |
Visualization: Experimental Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for Hantzsch synthesis of furan-thiazole hybrids.
Application Note 2: Synthesis of Furan-Pyrazole Hybrids via Cyclocondensation
Pyrazole heterocycles are of significant interest due to their wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.[6][7] A primary synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[8][9][10] In this protocol, this compound serves as a precursor to the 1,3-dicarbonyl system needed for cyclization.
Experimental Protocol: General Procedure for 1-Substituted-3-(furan-2-yl)-1H-pyrazoles
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/mmol).
-
Hydrazine Addition: Add the selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 eq) to the solution.
-
Catalyst: Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Reaction: Stir the mixture at reflux for 6-8 hours. Monitor the reaction's progress using TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Precipitation: If a solid precipitates, collect it by vacuum filtration, wash thoroughly with water, and dry.
-
Extraction: If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent to obtain the pure furan-pyrazole derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Synthesis of Furan-Pyrazole Derivatives
| Entry | Hydrazine Derivative (R-NHNH₂) | Product Structure (R-group on Pyrazole) | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | -H | 6 | 88 |
| 2 | Phenylhydrazine | -Ph | 7 | 82 |
| 3 | 4-Nitrophenylhydrazine | -C₆H₄-4-NO₂ | 8 | 79 |
| 4 | 2,4-Dinitrophenylhydrazine | -C₆H₃-2,4-(NO₂)₂ | 8 | 76 |
Visualization: Synthetic Pathway for Furan-Pyrazole Hybrids
Caption: Logical pathway for furan-pyrazole synthesis via cyclocondensation.
Application in Drug Development: Potential Mechanism of Action
Hybrid molecules containing furan, thiazole, and pyrazole motifs are of high interest in medicinal chemistry.[5] Pyrazole derivatives, in particular, are known to function as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[7] The synthesized furan-pyrazole hybrids could potentially act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), blocking downstream signaling.
Visualization: Hypothetical Kinase Inhibition Pathway
Caption: Furan-pyrazole derivative blocking ATP binding to a kinase.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Application Notes: Protecting Group Strategies for the Furan Ring in 2-(Furan-2-yl)-2-oxoethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan ring is a common motif in natural products and pharmaceutical compounds. However, its inherent reactivity presents challenges in multi-step syntheses. The furan ring is an electron-rich aromatic system, making it susceptible to oxidation, electrophilic attack, and acidic conditions, often leading to ring-opening or polymerization.[1][2] In the context of 2-(Furan-2-yl)-2-oxoethyl acetate, the electron-withdrawing nature of the 2-acetyl group provides some stabilization, but protection is still often required to ensure chemoselectivity during subsequent transformations of other parts of the molecule.
The most effective and widely used strategy for the temporary protection of the furan ring is a reversible [4+2] Diels-Alder cycloaddition.[3] This approach temporarily disrupts the furan's aromatic system by converting it into a more stable 7-oxanorbornene derivative, which can withstand a broader range of chemical conditions. The furan ring can then be regenerated under specific, often thermal, conditions via a retro-Diels-Alder reaction.[4][5]
Principle of Furan Ring Protection via Diels-Alder Reaction
The Diels-Alder reaction involves the cycloaddition of a conjugated diene (the furan ring) with a dienophile to form a six-membered ring. This reaction effectively "masks" the furan's reactive diene system within a bicyclic adduct.
-
Protection Step: The furan derivative is reacted with a suitable dienophile (e.g., maleic anhydride, N-substituted maleimides) to form the 7-oxanorbornene adduct. This adduct is significantly more stable towards oxidative and acidic conditions than the parent furan.
-
Deprotection Step: The protection is reversed by heating the cycloadduct. This process, known as the retro-Diels-Alder reaction, regenerates the furan and the dienophile. The dienophile can then be removed by purification. The temperature required for the retro reaction typically ranges from 110°C to 180°C, depending on the stability of the adduct.[5][6]
The general workflow for this protection strategy is outlined below.
Caption: General workflow for the protection and deprotection of a furan-containing substrate.
Data Presentation: Diels-Alder Protection & Retro-Diels-Alder Deprotection
The choice of dienophile and reaction conditions is critical for efficient protection and deprotection. The following tables summarize representative conditions for these reactions.
Table 1: Diels-Alder Protection of Furan Derivatives
| Furan Substrate | Dienophile | Reaction Conditions | Product Stereochemistry | Yield (%) |
|---|---|---|---|---|
| Furan | Maleic Anhydride | Diethyl ether, 25°C, 24 h | exo (thermodynamic) | ~90 |
| Furan | N-Phenylmaleimide | Dichloromethane, RT, 4 days | exo/endo mixture | >95 |
| 2-Methylfuran | Maleic Anhydride | Benzene, 25°C, 24 h | exo | 85 |
| 2-Furfuryl Acetate | N-Methylmaleimide | Toluene, 80°C, 16 h | exo | 92 |
| 3-Borylfuran | Maleic Anhydride | Dichloromethane, RT, 15 min | exo | 98[7] |
Table 2: Retro-Diels-Alder Deprotection of 7-Oxanorbornene Adducts
| Cycloadduct Substrate | Reaction Conditions | Deprotection Status |
|---|---|---|
| Furan-Maleimide Adduct | Toluene, 110°C | Reversion to starting materials observed |
| Furan-Maleimide Adduct | Solid state, >150°C | Efficient reversion[5] |
| Furan-N-Methylmaleimide Adduct | DMSO, 130-140°C | Quantitative reversion |
| Furan-Maleic Anhydride Adduct | Xylene, 140°C | Complete reversion |
Experimental Protocols
The following protocols are adapted for 2-acetylfuran as a close analogue of the target molecule, this compound.
Protocol 1: Protection of 2-Acetylfuran via Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes the formation of the thermodynamically favored exo-adduct.
Caption: Diels-Alder reaction of 2-acetylfuran and N-phenylmaleimide.
Materials:
-
2-Acetylfuran (1.0 eq)
-
N-Phenylmaleimide (1.05 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add 2-acetylfuran (1.0 eq) and N-phenylmaleimide (1.05 eq).
-
Add toluene to achieve a concentration of approximately 0.5 M with respect to the 2-acetylfuran.
-
Heat the mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product, often a solid, can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel.
-
The isolated product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the Diels-Alder adduct. A significant change in the chemical shifts of the furan protons will be observed.
Protocol 2: Deprotection via Thermal Retro-Diels-Alder Reaction
This protocol regenerates the furan ring from the purified cycloadduct.
Materials:
-
Purified Diels-Alder adduct (from Protocol 1)
-
High-boiling point, inert solvent (e.g., o-xylene or diphenyl ether)
-
Distillation apparatus (optional, for volatile products)
-
Kugelrohr distillation apparatus (for purification)
Procedure:
-
Place the purified Diels-Alder adduct into a round-bottom flask equipped with a reflux condenser.
-
Add a minimal amount of a high-boiling solvent like o-xylene (boiling point ~144°C).
-
Heat the mixture to reflux (approximately 140-150°C) with stirring. The retro-Diels-Alder reaction is favored at high temperatures.[4][5]
-
Monitor the disappearance of the adduct and the appearance of the starting materials by TLC. The reaction is typically complete in 2-6 hours.
-
After cooling, the regenerated 2-acetylfuran can be isolated from the N-phenylmaleimide and the solvent.
-
Purification is best achieved by Kugelrohr distillation under vacuum, which will separate the more volatile 2-acetylfuran from the less volatile N-phenylmaleimide and the high-boiling solvent.
-
Confirm the identity and purity of the recovered 2-acetylfuran by spectroscopic methods.
Concluding Remarks
The Diels-Alder/retro-Diels-Alder sequence is a robust and reliable strategy for the protection and deprotection of furan rings in complex molecules like this compound. This method provides an orthogonal handle to mask the furan's reactivity, allowing for a wider range of synthetic transformations on other parts of the molecule without compromising the integrity of the furan core. Proper selection of the dienophile and careful optimization of both the cycloaddition and cycloreversion steps are key to achieving high yields and purity in the overall synthetic sequence.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 3. Diels alder reaction of furan and maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. retro diels-alder reaction: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-up Synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate, with a focus on considerations for scaling up the production from laboratory to industrial quantities.
Introduction
This compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its production involves a two-step synthetic sequence starting from the readily available 2-acetylfuran. The key transformations are the α-bromination of the ketone followed by a nucleophilic substitution with an acetate salt. While the chemistry is straightforward on a lab scale, scaling up these reactions presents several challenges, including reaction control, safety, and process efficiency. These notes aim to provide a robust framework for addressing these challenges.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Bromination of 2-Acetylfuran: The first step involves the selective bromination of the methyl group of 2-acetylfuran to yield 2-bromo-1-(furan-2-yl)ethan-1-one.
-
Acetoxylation of 2-bromo-1-(furan-2-yl)ethan-1-one: The resulting α-bromoketone is then treated with an acetate salt to produce the final product via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis.[1][2][3]
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(furan-2-yl)ethan-1-one
This protocol describes the α-bromination of 2-acetylfuran using N-bromosuccinimide (NBS) as the brominating agent.[4][5][6] NBS is generally preferred over liquid bromine for large-scale operations due to its solid nature, which makes it easier and safer to handle.[6][7]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Acetylfuran | 110.11 | ≥98% | Commercial |
| N-Bromosuccinimide (NBS) | 177.98 | ≥98% | Commercial |
| Carbon Tetrachloride (CCl₄) | 153.82 | Anhydrous | Commercial |
| Benzoyl Peroxide (BPO) | 242.23 | ≥98% | Commercial |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ACS Grade | Commercial |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ACS Grade | Commercial |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Heating mantle with temperature control.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Standard laboratory glassware for workup and purification.
Procedure:
-
To a solution of 2-acetylfuran (1.0 eq) in anhydrous carbon tetrachloride (5-10 volumes), add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Heat the reaction mixture to reflux (approximately 77°C) under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the reaction mixture to remove the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(furan-2-yl)ethan-1-one.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Scale-up Considerations for Bromination:
-
Solvent Selection: Carbon tetrachloride is a potent ozone-depleting substance and is toxic. For scale-up, alternative solvents such as acetonitrile, ethyl acetate, or dichloromethane should be evaluated.
-
Heat Management: The bromination reaction can be exothermic. A robust cooling system and controlled addition of the brominating agent are crucial to maintain a safe operating temperature.
-
Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow reactor can offer significant advantages in terms of safety, heat transfer, and reaction control.[8][9] This approach minimizes the inventory of hazardous materials at any given time.
-
Byproduct Removal: Efficient removal of the succinimide byproduct is essential for achieving high purity of the intermediate.
Step 2: Synthesis of this compound
This protocol details the conversion of 2-bromo-1-(furan-2-yl)ethan-1-one to the final product via nucleophilic substitution with potassium acetate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Bromo-1-(furan-2-yl)ethan-1-one | 189.01 | As synthesized | - |
| Potassium Acetate (KOAc) | 98.14 | Anhydrous | Commercial |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Commercial |
| Ethyl Acetate | 88.11 | ACS Grade | Commercial |
| Deionized Water | 18.02 | - | - |
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, thermometer, and inert atmosphere inlet.
-
Heating mantle with temperature control.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in anhydrous N,N-dimethylformamide (5-10 volumes).
-
Add anhydrous potassium acetate (1.2-1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80°C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 3-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into a larger volume of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Scale-up Considerations for Acetoxylation:
-
Solvent Choice: DMF is a useful solvent but has reproductive toxicity concerns.[10] Greener alternatives such as dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP) (with caution), or cyrene should be investigated for large-scale production.
-
Reagent Solubility: Potassium acetate has limited solubility in some organic solvents. Ensuring efficient mixing and potentially the use of a phase-transfer catalyst can enhance the reaction rate.[10]
-
Workup and Product Isolation: The aqueous workup can generate a significant waste stream. Exploring alternative workup procedures or direct crystallization of the product from the reaction mixture could improve the process sustainability.
-
Material Handling: 2-bromo-1-(furan-2-yl)ethan-1-one is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound on a laboratory scale. These values can serve as a baseline for process optimization during scale-up.
| Step | Key Parameters | Value | Expected Yield | Expected Purity |
| 1. Bromination | Reactant Ratio (2-Acetylfuran:NBS) | 1 : 1.1 | 85-95% | >95% (after purification) |
| Temperature (°C) | 77 (Reflux in CCl₄) | |||
| Reaction Time (h) | 2-4 | |||
| 2. Acetoxylation | Reactant Ratio (Bromoketone:KOAc) | 1 : 1.3 | 80-90% | >97% (after purification) |
| Temperature (°C) | 60-80 | |||
| Reaction Time (h) | 3-6 |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Bromination of 2-acetylfuran with n-bromosuccinimide [inis.iaea.org]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
Green Chemistry Approaches to the Synthesis of 2-(Furan-2-yl)-2-oxoethyl Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-(furan-2-yl)-2-oxoethyl acetate, a valuable intermediate in pharmaceutical and fine chemical synthesis, with a focus on green chemistry principles. The methodologies presented herein aim to reduce environmental impact by utilizing eco-friendly catalysts, minimizing solvent usage, and employing renewable resources.
Overview of Green Synthetic Strategies
The synthesis of this compound can be approached via a two-step process from the readily available starting material, 2-acetylfuran. The first step involves the α-hydroxylation of 2-acetylfuran to yield the precursor, 2-hydroxy-1-(furan-2-yl)ethan-1-one. The second step is the esterification of this precursor to the final product. This document outlines green alternatives for both transformations.
Logical Relationship of Synthetic Steps
Caption: Overall synthetic pathway from 2-acetylfuran.
Synthesis of Precursor: 2-Hydroxy-1-(furan-2-yl)ethan-1-one
A key green approach for the synthesis of α-hydroxy ketones is through the selective oxidation of the corresponding ketone.
Experimental Protocol: Organocatalytic α-Hydroxylation
This protocol is adapted from general methods for the α-hydroxylation of ketones, employing an in-situ silylation followed by oxidation.
Experimental Workflow for α-Hydroxylation
Caption: Workflow for the synthesis of the precursor.
Materials:
-
2-Acetylfuran
-
Organocatalyst (e.g., L-proline)
-
Silylating agent (e.g., Trimethylsilyl chloride)
-
Base (e.g., Triethylamine)
-
Oxidant (e.g., m-Chloroperoxybenzoic acid, m-CPBA)
-
Solvent (e.g., Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-acetylfuran (1 eq.) in dichloromethane, add L-proline (0.1 eq.) and triethylamine (1.5 eq.).
-
Add trimethylsilyl chloride (1.2 eq.) dropwise at 0 °C and stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C and add m-CPBA (1.2 eq.) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-hydroxy-1-(furan-2-yl)ethan-1-one.
Green Esterification Approaches for this compound
Three green chemistry-based protocols for the esterification of 2-hydroxy-1-(furan-2-yl)ethan-1-one are presented below.
Solvent-Free Acetylation
This method eliminates the use of a solvent, a key principle of green chemistry.
Experimental Protocol: Materials:
-
2-Hydroxy-1-(furan-2-yl)ethan-1-one
-
Acetic anhydride or Isopropenyl acetate (greener alternative)
-
Catalyst (e.g., VOSO₄ or Iodine)
Procedure:
-
In a round-bottom flask, suspend the catalyst (1 mol%) in the acetylating agent (1.1 eq.).
-
Add 2-hydroxy-1-(furan-2-yl)ethan-1-one (1 eq.).
-
Stir the mixture at room temperature (or gentle heating, e.g., 60 °C if using isopropenyl acetate) for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Heterogeneous Catalysis
The use of a solid acid catalyst allows for easy separation and recycling.
Experimental Protocol: Materials:
-
2-Hydroxy-1-(furan-2-yl)ethan-1-one
-
Acetic acid or Acetic anhydride
-
Heterogeneous acid catalyst (e.g., Amberlyst-15 or a silica-supported sulfonic acid)
-
Solvent (e.g., Toluene, with a Dean-Stark trap if using acetic acid)
Procedure:
-
To a solution of 2-hydroxy-1-(furan-2-yl)ethan-1-one (1 eq.) in toluene, add the heterogeneous acid catalyst (e.g., 10 wt%).
-
Add acetic acid (1.5 eq.) and heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Alternatively, use acetic anhydride (1.2 eq.) and stir at a suitable temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to recover the catalyst.
-
Wash the catalyst with the solvent for reuse.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the product.
Biocatalysis using Immobilized Lipase
Enzymatic catalysis offers high selectivity under mild conditions.
Experimental Protocol: Materials:
-
2-Hydroxy-1-(furan-2-yl)ethan-1-one
-
Acyl donor (e.g., Vinyl acetate or Ethyl acetate)
-
Immobilized Lipase (e.g., Candida antarctica Lipase B, Novozym 435)
-
Organic solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF) or tert-Butyl methyl ether (MTBE))
Procedure:
-
Dissolve 2-hydroxy-1-(furan-2-yl)ethan-1-one (1 eq.) in the organic solvent.
-
Add the immobilized lipase (e.g., 20 mg per 0.2 mmol of substrate).
-
Add the acyl donor (3 eq.).
-
Shake the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the conversion by GC or HPLC.
-
Upon reaching the desired conversion, filter off the immobilized enzyme.
-
Wash the enzyme with the solvent for reuse.
-
Evaporate the solvent from the filtrate to obtain the product.
Data Presentation
The following tables summarize the quantitative data for the proposed green synthetic approaches. The data for the target molecule is extrapolated from similar reactions found in the literature.
| Step | Method | Catalyst | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Esterification | Solvent-Free | VOSO₄ | Acetic Anhydride | None | RT | 24 | ~80 | [1] |
| Esterification | Heterogeneous | CuMn/HT | O₂/Ethanol* | None | 100 | 12 | ~90 | [2] |
| Esterification | Biocatalysis | Novozym 435 | Vinyl Acetate | 2-MeTHF | 30 | 5 | >95 | [3] |
*Note: The heterogeneous catalysis example from the literature is an oxidative esterification, which is a slightly different but related green approach.
Logical Relationships in Green Synthesis Selection
Decision Tree for Method Selection
Caption: Decision-making for selecting a green esterification method.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate
Welcome to the technical support center for the synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the nucleophilic substitution reaction (SN2) between 2-bromo-1-(furan-2-yl)ethan-1-one and an acetate salt, such as sodium acetate or potassium acetate, in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF).
Q2: What are the typical reaction conditions for this synthesis?
A2: Generally, the reaction is carried out by stirring 2-bromo-1-(furan-2-yl)ethan-1-one with a slight excess of an acetate salt in a dry polar aprotic solvent at room temperature or with gentle heating (40-60 °C). Reaction progress is typically monitored by Thin Layer Chromatography (TLC).
Q3: Why is it crucial to use a dry solvent and reagents?
A3: The starting material, 2-bromo-1-(furan-2-yl)ethan-1-one, is an α-haloketone and is highly susceptible to hydrolysis. The presence of water can lead to the formation of 2-hydroxy-1-(furan-2-yl)ethan-1-one as a significant byproduct, reducing the yield of the desired acetate product.
Q4: How can I purify the final product?
A4: Purification is most commonly achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The polarity of the eluent can be adjusted based on TLC analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Inactive acetate salt. 2. Low reaction temperature. 3. Impure starting material. | 1. Use freshly dried, high-purity acetate salt. 2. Gently heat the reaction mixture to 40-60 °C and monitor by TLC. 3. Ensure the purity of 2-bromo-1-(furan-2-yl)ethan-1-one by NMR or LC-MS before starting. |
| Presence of multiple spots on TLC, even after reaction completion | 1. Formation of byproducts. 2. Degradation of the furan ring. | 1. Refer to the "Common Byproducts" section below for identification and mitigation strategies. 2. Avoid strongly acidic or basic conditions during reaction and workup. Use a mild base like sodium bicarbonate for neutralization. |
| Product decomposes during purification | 1. Product instability on silica gel. 2. Prolonged exposure to heat. | 1. Deactivate the silica gel with triethylamine before use. 2. Use a faster purification method like flash chromatography and avoid excessive heating during solvent evaporation. |
| Dark coloration of the reaction mixture | Polymerization of the furan ring. | This can be triggered by acidic conditions (e.g., HBr formed from hydrolysis). Ensure the reaction is run under anhydrous and neutral or slightly basic conditions. |
Common Byproducts and Their Management
The synthesis of this compound can be accompanied by the formation of several byproducts. Understanding these impurities is key to optimizing the reaction and purification steps.
| Byproduct Name | Structure | Reason for Formation | Identification | Prevention & Removal |
| 2-bromo-1-(furan-2-yl)ethan-1-one |
| Incomplete reaction. | Less polar spot on TLC compared to the product. | Increase reaction time, temperature, or the equivalents of acetate salt. Can be separated by column chromatography. |
| 2-hydroxy-1-(furan-2-yl)ethan-1-one |
| Hydrolysis of the starting material by residual water. | More polar spot on TLC. | Use anhydrous solvents and reagents. Can be removed by column chromatography. |
| Furan-2-yl(vinyl)ketone | Structure not readily available | Elimination of HBr from the starting material, promoted by the basicity of the acetate ion. | Byproduct with polarity similar to the starting material. | Use a non-basic acetate source or run the reaction at lower temperatures. Separation by chromatography may be challenging. |
| Self-condensation Products | Various dimeric structures | The starting material or product can undergo aldol-type condensation reactions under basic conditions. | Higher molecular weight impurities, often less mobile on TLC. | Maintain a neutral pH and use moderate temperatures. Can be separated by column chromatography. |
| Furan Ring Degradation Products | Polymeric or ring-opened structures | The furan ring is sensitive to strong acids. HBr formed from hydrolysis can catalyze degradation.[1] | Often appear as a baseline streak on TLC or as an insoluble dark tar. | Ensure anhydrous conditions to prevent HBr formation. Neutralize any acid promptly during workup. These are often difficult to remove completely. |
Experimental Protocol: Synthesis of this compound
Materials:
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2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq)
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Sodium acetate (1.2 eq), dried
-
Acetone (anhydrous)
-
Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate
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Brine
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Anhydrous sodium sulfate
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Silica gel
Procedure:
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To a solution of 2-bromo-1-(furan-2-yl)ethan-1-one in anhydrous acetone, add dried sodium acetate.
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Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). Gentle heating (50 °C) can be applied to accelerate the reaction if necessary.
-
Once the starting material is consumed, filter the reaction mixture to remove the sodium bromide precipitate.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.
Visualizations
Caption: Main synthetic route to this compound.
Caption: Common side reactions and byproducts.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of 2-(Furan-2-yl)-2-oxoethyl acetate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(Furan-2-yl)-2-oxoethyl acetate using column chromatography. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Experimental Protocol
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane, Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
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UV lamp (254 nm)
-
Developing chamber for TLC
-
Staining solution (e.g., p-anisaldehyde)
-
Rotary evaporator
-
Celite (optional, for dry loading)
Methodology:
-
Preparation of the Slurry: In a fume hood, weigh an appropriate amount of silica gel (typically 50-100 times the weight of the crude sample) into a beaker. Add the initial eluent (e.g., 95:5 Hexane:Ethyl acetate) to the silica gel to form a slurry. Stir gently to remove air bubbles.
-
Packing the Column:
-
Ensure the column is securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Pour the silica gel slurry into the column. Allow the solvent to drain slowly, ensuring the silica packs evenly without cracks or air bubbles.
-
Gently tap the column to facilitate even packing.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Continuously drain the solvent until the solvent level reaches the top of the sand. Caution: Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the sample solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel or celite and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is outlined in the table below.
-
Collect fractions in separate tubes.
-
-
Monitoring the Separation:
-
Monitor the elution process by TLC. Spot the collected fractions on a TLC plate alongside the crude mixture and a pure standard (if available).
-
Visualize the spots under a UV lamp (254 nm) and/or by staining.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Experimental Workflow Diagram
References
Optimizing reaction conditions for the synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a procedure involving the reaction of 2-bromo-1-(furan-2-yl)ethanone with an acetate salt.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low to no product formation | 1. Inactive starting material (2-bromo-1-(furan-2-yl)ethanone).2. Insufficiently reactive acetate source.3. Low reaction temperature.4. Inappropriate solvent.5. Presence of water in the reaction. | 1. Verify the purity and integrity of the starting material using techniques like NMR or GC-MS.2. Use a more soluble and reactive acetate salt, such as potassium acetate or cesium acetate. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using sodium acetate.3. Increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition.4. Switch to a polar aprotic solvent like DMF or acetonitrile to improve the solubility of the acetate salt.5. Ensure all reagents and glassware are thoroughly dried before use. |
| SYN-002 | Formation of significant side products | 1. High reaction temperature leading to decomposition of the furan ring.2. Presence of strong bases causing side reactions.3. Reaction with residual starting materials from the synthesis of 2-bromo-1-(furan-2-yl)ethanone. | 1. Lower the reaction temperature and extend the reaction time.2. Use a milder base, such as potassium carbonate, instead of stronger bases if applicable.3. Purify the 2-bromo-1-(furan-2-yl)ethanone starting material by column chromatography before use. |
| SYN-003 | Difficult purification of the final product | 1. Co-elution of the product with starting material or impurities during column chromatography.2. Oily product that is difficult to handle and crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be effective.[1] 2. If the product is an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. Alternatively, purification by distillation under reduced pressure may be an option if the compound is thermally stable. |
| SYN-004 | Inconsistent yields between batches | 1. Variability in the quality of reagents.2. Inconsistent reaction conditions (temperature, time).3. Inefficient work-up and purification. | 1. Use reagents from the same batch or from a reliable supplier.2. Carefully control reaction parameters using an oil bath with a temperature controller and a timer.3. Standardize the work-up and purification protocol for all batches. |
Experimental Workflow for Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the nucleophilic substitution reaction of 2-bromo-1-(furan-2-yl)ethanone with an acetate salt, such as sodium acetate, potassium acetate, or cesium acetate.
Q2: What is a suitable solvent for this reaction?
A2: Polar aprotic solvents are generally preferred to facilitate the dissolution of the acetate salt and promote the SN2 reaction. Common choices include dimethylformamide (DMF), acetonitrile, and acetone.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting material (2-bromo-1-(furan-2-yl)ethanone). The reaction is considered complete when the starting material spot has disappeared.
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: You would expect to see signals for the furan ring protons (typically in the range of 6.5-7.8 ppm), a singlet for the methylene protons adjacent to the carbonyl and ester groups (likely around 5.0-5.5 ppm), and a singlet for the acetate methyl protons (around 2.1-2.3 ppm).
-
¹³C NMR: Expect signals for the two carbonyl carbons (one for the ketone and one for the ester), carbons of the furan ring, the methylene carbon, and the methyl carbon of the acetate group.
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IR Spectroscopy: Look for two characteristic carbonyl stretching frequencies, one for the ketone (typically around 1670-1690 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹).
Q5: What are the safety precautions for handling 2-bromo-1-(furan-2-yl)ethanone?
A5: 2-bromo-1-(furan-2-yl)ethanone is a lachrymator and is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low or no product yield in the synthesis.
Experimental Protocol
General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of α-acetoxy ketones from α-bromo ketones. Optimization may be required for specific laboratory conditions.
Materials:
-
2-bromo-1-(furan-2-yl)ethanone
-
Potassium acetate (or Sodium acetate with a phase-transfer catalyst)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(furan-2-yl)ethanone (1.0 eq).
-
Add potassium acetate (1.2 - 1.5 eq) and anhydrous DMF.
-
Reaction: Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Data Presentation
Table of Reaction Conditions and Potential Outcomes
| Entry | Acetate Source | Solvent | Temperature (°C) | Potential Yield | Key Considerations |
| 1 | Sodium Acetate | Acetone | Reflux | Low to Moderate | Low solubility of sodium acetate may limit the reaction rate. |
| 2 | Sodium Acetate + TBAB* | Acetonitrile | 80 | Moderate to Good | Phase-transfer catalyst improves the solubility and reactivity of sodium acetate. |
| 3 | Potassium Acetate | DMF | 60-80 | Good to High | Good solubility of potassium acetate in DMF generally leads to higher yields. |
| 4 | Cesium Acetate | Acetonitrile | 80 | High | Cesium acetate is highly soluble and reactive but more expensive. |
* TBAB: Tetrabutylammonium bromide
References
Minimizing side reactions in the synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, which is typically a two-step process:
-
Friedel-Crafts Acylation: Acylation of furan with bromoacetyl bromide to form 2-bromo-1-(furan-2-yl)ethanone.
-
Esterification: Reaction of 2-bromo-1-(furan-2-yl)ethanone with an acetate source to yield the final product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-bromo-1-(furan-2-yl)ethanone in Step 1 | Furan polymerization: Furan is sensitive to strong acids and can polymerize, forming a dark tar-like substance.[1][2] | - Use a mild Lewis acid catalyst such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂). - Perform the reaction at a low temperature (e.g., 0-10 °C) to minimize polymerization. - Consider adding acetic acid to the reaction mixture, which can help to suppress furan autopolymerization.[2] |
| Diacylation of furan: The introduction of a second acyl group onto the furan ring can occur, leading to undesired byproducts. | - Use a molar ratio of furan to bromoacetyl bromide that favors mono-acylation (e.g., a slight excess of furan). - Control the reaction time and temperature to prevent further reaction after the formation of the desired product. | |
| Formation of multiple products in Step 1 | Ring bromination: Electrophilic substitution of bromine on the furan ring can compete with the desired acylation. | - Ensure that the bromoacetyl bromide is of high purity and free from excess bromine. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Low yield of this compound in Step 2 | Elimination side reaction: The use of a strong base for the esterification can promote the elimination of HBr from 2-bromo-1-(furan-2-yl)ethanone. | - Use a weak base or a salt of acetic acid, such as sodium acetate or potassium acetate, in an anhydrous aprotic solvent (e.g., acetone, DMF). This will favor the desired Sₙ2 substitution reaction. |
| Hydrolysis of the ester product: The presence of water during the reaction or work-up can lead to the hydrolysis of the desired ester back to 2-hydroxy-1-(furan-2-yl)ethanone. | - Use anhydrous solvents and reagents for the esterification step. - During the work-up, ensure that any aqueous washes are performed quickly and at a low temperature. | |
| Product is a dark, oily substance that is difficult to purify | Presence of polymeric byproducts: Contamination with furan polymers from Step 1. | - Optimize the acylation reaction conditions to minimize polymer formation (see above). - Purify the intermediate 2-bromo-1-(furan-2-yl)ethanone by column chromatography before proceeding to the esterification step.[3] |
| Decomposition of the product: The furan ring can be unstable to heat and acidic conditions over prolonged periods. | - Use mild purification techniques such as flash column chromatography. - Avoid prolonged heating of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Friedel-Crafts acylation of furan in this synthesis?
A1: Due to the acid sensitivity of the furan ring, strong Lewis acids like aluminum chloride (AlCl₃) should be avoided as they promote polymerization.[1] Milder Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are recommended. Performing the reaction in the presence of acetic acid has also been shown to reduce polymerization and improve yields.[2]
Q2: Can I use acetyl chloride instead of bromoacetyl bromide for the acylation?
A2: If you use acetyl chloride, you will form 2-acetylfuran.[4] You would then need to perform a subsequent bromination step to form 2-bromo-1-(furan-2-yl)ethanone. Direct acylation with bromoacetyl bromide is a more direct route to the intermediate needed for the final esterification.
Q3: My NMR spectrum shows signals consistent with a brominated furan ring. How can I avoid this?
A3: Bromination of the furan ring is a potential side reaction. To minimize this, ensure you are using high-purity bromoacetyl bromide. Running the reaction at a lower temperature and under an inert atmosphere can also help to suppress ring bromination.
Q4: What is the best way to purify the final product, this compound?
A4: Flash column chromatography on silica gel is a suitable method for purifying furan derivatives and can be used to separate the desired product from starting materials and byproducts.[3] A gradient elution system, for example, with hexanes and ethyl acetate, is likely to provide good separation.
Q5: My final product appears to be decomposing upon storage. How can I improve its stability?
A5: Furan-containing compounds can be sensitive to light, air, and acid. Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
Quantitative Data
The yield of the initial Friedel-Crafts acylation step is highly dependent on the reaction conditions. The following table summarizes representative data on the effect of different catalysts on the acylation of furan with acetic anhydride to produce 2-acetylfuran, a reaction analogous to the first step of the target synthesis.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-acetylfuran (%) | Reference |
| Zinc Chloride | Acetic Acid | 0-30 | 2 | >90 (implied) | [2] |
| Boron Trifluoride | Acetic Anhydride | 0-10 | 1 | ~75 | [4] |
| Phosphoric Acid | Acetic Anhydride | 100 | 1 | ~70 | [1] |
| Aluminum Chloride | Carbon Disulfide | 0 | 1 | <35 (often leads to polymerization) | [1] |
Experimental Protocols
Step 1: Synthesis of 2-bromo-1-(furan-2-yl)ethanone (Friedel-Crafts Acylation)
-
To a solution of furan (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar), add a mild Lewis acid catalyst (e.g., ZnCl₂, 0.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully adding cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-1-(furan-2-yl)ethanone.
Step 2: Synthesis of this compound (Esterification)
-
Dissolve 2-bromo-1-(furan-2-yl)ethanone (1.0 eq) in anhydrous acetone.
-
Add sodium acetate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the sodium bromide precipitate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Synthesis of 2-(Furan-2-yl)-2-oxoethyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate, particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound, via Friedel-Crafts acylation, often result in low yields?
A1: The furan ring is highly sensitive and prone to polymerization under classical Friedel-Crafts acylation conditions, which typically employ strong Lewis acids like aluminum chloride (AlCl₃).[1][2] This sensitivity to acid can lead to the formation of undesirable polymeric tars and other side products, significantly reducing the yield of the desired 2-acyl furan.[1][3]
Q2: What is the recommended type of catalyst for the acylation of furan?
A2: To minimize polymerization and improve yields, milder catalysts are strongly recommended. These include boron trifluoride (BF₃), often used as a complex with an ether (boron trifluoride-etherate), phosphoric acid, or advanced heterogeneous catalysts such as aluminum dodecatungstophosphate (AlPW₁₂O₄₀) combined with Mg(OH)₂.[1][2][3][4]
Q3: What are the primary side reactions to be aware of during this synthesis?
A3: The most significant side reaction is the acid-catalyzed polymerization of the furan ring.[2] Other potential side reactions include ring-opening of the furan nucleus under harsh acidic conditions and, in some cases, diacylation if the reaction conditions are not carefully controlled.[3][5]
Q4: Which acylating agents are suitable for this reaction?
A4: Acetic anhydride and acetyl chloride are common acylating agents used for this type of synthesis.[4] The choice between them may depend on the specific catalyst and reaction conditions employed.
Troubleshooting Guide for Low Yield
Problem 1: The reaction mixture has turned into a dark brown or black tar.
-
Possible Cause: This is a classic indication of furan polymerization due to excessive acidity or high temperatures.[1][2] Strong Lewis acids like AlCl₃ are often the culprits.
-
Solution:
-
Switch to a Milder Catalyst: Replace strong Lewis acids with catalysts like boron trifluoride-etherate (BF₃·OEt₂), phosphoric acid, or a solid acid catalyst.[1][4]
-
Control the Temperature: Perform the reaction at a lower temperature. Start at 0°C or even lower and allow the reaction to slowly warm to room temperature only if necessary.
-
Slow Reagent Addition: Add the acylating agent and catalyst mixture dropwise to the furan solution to maintain a low concentration of the reactive electrophile and control the reaction exotherm.
-
Problem 2: The starting material is consumed, but the yield of the desired product is low, with multiple spots on the TLC plate.
-
Possible Cause: This suggests that while the primary reaction is occurring, it is accompanied by several side reactions or that the product itself is unstable under the reaction conditions.[3]
-
Solution:
-
Optimize Reaction Time: Monitor the reaction closely using TLC. Once the starting material is consumed and the product spot is at its maximum intensity, quench the reaction immediately to prevent product degradation.
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation of the furan ring or other sensitive reagents.
-
Purification Strategy: The product may require careful purification, such as column chromatography, to separate it from closely related byproducts.[6]
-
Problem 3: The acylation reaction is very slow or fails to proceed to completion.
-
Possible Cause: The catalyst may be inactive or used in an insufficient amount. The reaction temperature might be too low for the chosen catalytic system.
-
Solution:
-
Catalyst Quality: Use a fresh or properly stored catalyst. Boron trifluoride-etherate, for instance, can degrade upon exposure to moisture.
-
Adjust Catalyst Loading: Incrementally increase the molar ratio of the catalyst. Be cautious, as too much catalyst can promote polymerization.
-
Temperature Adjustment: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition or darkening of the reaction mixture.
-
Problem 4: Difficulties are encountered during the isolation and purification of this compound.
-
Possible Cause: The product may be thermally labile or sensitive to the purification conditions (e.g., silica gel acidity). The crude product may be contaminated with polymeric material that streaks on a chromatography column.
-
Solution:
-
Prompt Purification: Purify the product soon after the reaction workup. Some furan derivatives are known to degrade upon storage.[6]
-
Chromatography Conditions: Use column chromatography with a suitable solvent system (e.g., a gradient of hexanes:ethyl acetate).[6] If the product is acid-sensitive, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
Storage: Store the purified product at a low temperature (in a refrigerator or freezer) to prevent decomposition.[6]
-
Quantitative Data on Furan Acylation
The yield of 2-acylfurans is highly dependent on the chosen catalyst and reaction conditions. The following table summarizes yields obtained for the acylation of furan using different catalytic systems.
| Catalyst | Acylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Al-SPP (Zeolite) | Lauric Anhydride | 180 | 5 | 89 | [7] |
| Sn-BEA (Zeolite) | Lauric Anhydride | 180 | 5 | 11 | [7] |
| Boron Trifluoride-Etherate | Aliphatic Anhydrides | Not specified | Not specified | Generally good | [1] |
| AlPW₁₂O₄₀ / Mg(OH)₂ | Carboxylic Acids | Not specified | Not specified | Good to Excellent | [2] |
Experimental Protocols
Key Experiment: Mild Acylation of Furan using Boron Trifluoride-Etherate
This protocol is a representative method adapted from general principles for the acylation of acid-sensitive substrates.[1][3][4]
Materials:
-
Furan
-
Acetic Anhydride
-
Boron Trifluoride-Etherate (BF₃·OEt₂)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with furan and anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.
-
Catalyst-Acylating Agent Adduct Formation: In a separate dry flask, prepare a solution of acetic anhydride in anhydrous diethyl ether. To this solution, slowly add boron trifluoride-etherate while maintaining a low temperature.
-
Reaction: Transfer the pre-formed adduct of acetic anhydride and BF₃·OEt₂ to the dropping funnel and add it dropwise to the stirred solution of furan over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C. Monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding cold saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in furan acylation.
References
- 1. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and ...: Ingenta Connect [ingentaconnect.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. US2515123A - Acylation of furan - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Stability of 2-(Furan-2-yl)-2-oxoethyl acetate under acidic and basic conditions
Welcome to the technical support center for 2-(Furan-2-yl)-2-oxoethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its use.
Troubleshooting Guides & FAQs
This section provides answers to specific questions regarding the stability of this compound, potential degradation pathways, and guidance on how to handle and monitor the compound during your experiments.
Q1: My reaction in acidic conditions is turning dark and I'm seeing multiple unknown peaks on my chromatogram. What is happening to my compound?
A1: The furan ring in this compound is susceptible to degradation under strongly acidic conditions, which can lead to polymerization and the formation of dark-colored mixtures. The electron-withdrawing nature of the 2-oxoethyl acetate group provides some stability compared to simple furans; however, prolonged exposure to strong acids or elevated temperatures can still cause ring-opening and subsequent reactions.[1]
Potential Degradation Pathway (Acidic Conditions):
Under acidic conditions, the primary degradation pathway for the furan ring involves protonation, which can lead to ring-opening and the formation of 1,4-dicarbonyl compounds. These can then undergo further reactions. A plausible degradation pathway is illustrated below.
Troubleshooting Steps:
-
pH Control: If possible, perform your reaction in a buffered system or use a milder acid.
-
Temperature: Lower the reaction temperature to reduce the rate of degradation.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time.
-
Inert Atmosphere: Exclude oxygen to prevent oxidative side reactions that can be exacerbated by acidic conditions.
Q2: I am working under basic conditions and my product yield is low, with a significant amount of a more polar byproduct. What is the likely cause?
A2: The most probable cause of product loss under basic conditions is the hydrolysis of the ester functional group in this compound. This reaction, known as saponification, is typically rapid in the presence of strong bases like sodium hydroxide and results in the formation of 2-(furan-2-yl)-2-oxoethanol and the corresponding acetate salt. The furan ring itself is generally more stable under basic conditions compared to acidic conditions.
Primary Degradation Pathway (Basic Conditions):
The primary degradation pathway involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the cleavage of the ester bond.
References
Preventing polymerization of furan derivatives during synthesis
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the polymerization of furan derivatives during synthesis. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why are furan derivatives prone to polymerization?
Furan and its derivatives are susceptible to polymerization through several mechanisms, primarily acid-catalyzed and radical pathways. The furan ring's electron-rich nature makes it vulnerable to attack by electrophiles, especially protons.[1]
-
Acid-Catalyzed Polymerization: This is the most common issue. In the presence of Brønsted or Lewis acids, the furan ring can be protonated.[1] This activation can lead to ring-opening or electrophilic attack on another furan molecule, initiating a polymerization cascade that often results in the formation of dark, insoluble materials.[2][3][4] Electron-releasing substituents on the furan ring can enhance its reactivity towards acids, increasing the likelihood of polymerization.[1]
-
Radical Polymerization: While less common as a primary synthetic issue, radical polymerization can be initiated by peroxides (which may form upon exposure to air) or other radical initiators. Interestingly, some furan compounds can also act as inhibitors or retarders in other radical polymerization reactions.[5][6]
Q2: What are the common triggers for furan polymerization in a laboratory setting?
Several factors can initiate or accelerate the polymerization of furan derivatives:
-
Acidic Conditions: The presence of strong acids is a primary trigger.[2][3] This includes acid catalysts, acidic impurities in reagents or solvents, or acidic conditions generated during the reaction.
-
Elevated Temperatures: High temperatures can increase the rate of polymerization and decomposition.
-
Exposure to Air (Oxygen): Oxygen can lead to the formation of peroxides, which can initiate radical polymerization.
-
Light Exposure: Some furan derivatives are sensitive to light, which can promote degradation and polymerization.
-
Improper Storage: Long-term storage without proper stabilization or in non-inert atmospheres can lead to gradual polymerization.
Q3: How can I prevent polymerization during my reaction?
Preventing polymerization requires careful control of reaction conditions and thoughtful experimental design. Key strategies include:
-
Catalyst Selection: Avoid strong acid catalysts when possible. If an acid is necessary, consider using a milder one, such as phosphoric acid or boron trifluoride, for reactions like acylations.[1] In some cases, heterogeneous acid catalysts like montmorillonite clays can be employed.[7]
-
pH Control: Maintain a neutral or slightly basic pH throughout the reaction and workup. For acid-catalyzed reactions, it is crucial to neutralize the acid immediately after the reaction is complete and before any purification steps involving heat, such as distillation.
-
Solvent Choice: The solvent can have a significant impact on polymerization. For instance, in some acid-catalyzed reactions, using an alcohol solvent like methanol instead of water can suppress polymerization by stabilizing reactive intermediates.[2][8]
-
Temperature Management: Perform the reaction at the lowest effective temperature. Use cooling baths to manage exothermic reactions that could otherwise lead to runaway polymerization.
-
Inert Atmosphere: For sensitive furan derivatives, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and the formation of radical-initiating peroxides.
Q4: What is the role of inhibitors, and which ones should I use?
Inhibitors are compounds that are added in small quantities to prevent polymerization, typically by scavenging free radicals.
-
Butylated Hydroxytoluene (BHT): BHT is a common radical scavenger used as a stabilizer in commercial preparations of furan and its derivatives.[9][10][11][12] It is effective at preventing radical-initiated polymerization that can occur during storage or upon heating.
-
Other Phenolic Antioxidants: Compounds like hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ) also function as radical inhibitors.[13]
The choice and concentration of an inhibitor depend on the specific furan derivative and the reaction conditions. For radical-sensitive reactions, adding a small amount of BHT (e.g., 0.01-0.1% by weight) to the reaction mixture can be beneficial.[9][13]
Q5: What are the best practices for purifying and storing furan derivatives?
Purification and storage are critical steps where polymerization can occur if not handled properly.
-
Purification:
-
Distillation: If distillation is necessary, ensure any acid catalysts have been neutralized beforehand.[14] Distill under reduced pressure to keep the temperature low. Adding a radical inhibitor like BHT to the distillation flask is also a good practice.
-
Chromatography: Use neutral or slightly basic stationary phases (e.g., silica gel treated with triethylamine). Avoid acidic conditions on the column.
-
-
Storage:
-
Store furan derivatives in a cool, dark place, preferably in a refrigerator.
-
Use tightly sealed containers with an inert gas headspace (e.g., argon or nitrogen).
-
Ensure the compound is stabilized with an appropriate inhibitor, such as BHT.
-
Mark containers with the date they were opened. It is recommended to use or dispose of furan within one year of receipt.
-
Troubleshooting Guides
Q: My reaction mixture turned dark brown/black and formed a solid. What happened and what should I do?
A: The formation of a dark, insoluble solid is a classic sign of furan polymerization. This is most likely due to uncontrolled acid-catalyzed polymerization.
-
Immediate Actions:
-
If the reaction is exothermic and the temperature is rising, immediately cool the reaction vessel in an ice bath.
-
If possible and safe, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution) to neutralize any acid.
-
-
Troubleshooting the Procedure:
-
Re-evaluate your catalyst: Was a strong acid used? Can a milder catalyst be substituted?
-
Check your reagents: Are any of your starting materials or solvents acidic? Consider purifying them or using freshly opened bottles.
-
Control the temperature: Was the reaction temperature too high? Could the addition of reagents have caused an uncontrolled exotherm? Ensure adequate cooling and slow addition of reagents.
-
Change the solvent: As demonstrated in some studies, switching from an aqueous solvent to an alcohol like methanol can significantly suppress polymerization.[2][8]
-
Q: My purified furan derivative is turning brown upon standing. How can I prevent this?
A: This indicates slow decomposition or polymerization during storage.
-
Review your purification method: Ensure that all acidic residues were removed during the workup and purification.
-
Check your storage conditions:
-
Is the compound stored in a cool, dark place?
-
Is it protected from air? Consider flushing the container with an inert gas before sealing.
-
Was a stabilizer added? If not, consider adding a small amount of BHT (e.g., 0.025-0.04%).[15]
-
Data Presentation
Table 1: Effect of Solvent on Furan Polymerization in Acid-Catalyzed Benzofuran Synthesis
This table summarizes the qualitative effect of different solvents on the polymerization of furan during its conversion to benzofuran using a Brønsted acid catalyst (Amberlyst 70).
| Solvent | Observation on Polymerization | Benzofuran Formation | Reference |
| Water | Dominated the reaction, significant polymer formation | Very low | [2][8] |
| Methanol | Polymerization was substantially suppressed | Enhanced | [2][8] |
| Other Alcohols | Similar suppression of polymerization as methanol | - | [8] |
| Dimethyl Sulfoxide (DMSO) | Polymerization was effectively suppressed | Not formed (led to levulinic acid) | [8] |
Table 2: Illustrative Effect of BHT Inhibitor Concentration on Polymerization
The following data is derived from studies on experimental resin composites and serves to illustrate the general principle of how inhibitor concentration can affect polymerization. The optimal concentration for a specific furan synthesis may vary.
| BHT Concentration (wt%) | Effect on Polymerization | Potential Side Effects | Reference |
| 0 (Control) | Prone to premature polymerization | - | [9][13] |
| 0.01 | Some inhibition | - | [9][13] |
| 0.1 | Good balance of inhibition and reaction efficiency | - | [13] |
| 0.25 - 0.5 | Significant decrease in polymerization stress | - | [9] |
| 1.0 | Strong inhibition | May negatively impact desired reaction rates and product properties | [9] |
Experimental Protocols
Case Study: Synthesis of Furfural Diacetate with Polymerization Prevention
This protocol is adapted from a literature procedure and highlights the key steps to prevent polymerization during an acid-catalyzed reaction of a furan derivative.[14]
-
Reaction Setup: In a flask equipped for cooling and magnetic stirring, combine acetic anhydride (1.0 mole) and a catalytic amount of concentrated sulfuric acid (0.1 mL).
-
Controlled Addition: Cool the mixture to 10°C in an ice bath. Slowly add freshly distilled furfural (1.0 mole) over 10 minutes, ensuring the temperature is maintained between 10-20°C. This slow, cooled addition prevents a dangerous exotherm that could accelerate polymerization.
-
Reaction Monitoring: After addition, remove the cooling bath and allow the reaction to warm to room temperature. The temperature will typically peak around 35°C and then cool.
-
Crucial Neutralization Step: Once the reaction has returned to room temperature, add anhydrous sodium acetate (0.4 g). This is a critical step to neutralize the sulfuric acid catalyst and "freeze" the equilibrium before heating during distillation.
-
Purification: Distill the mixture under reduced pressure. Collecting the product at 140-142°C/20 mm Hg yields furfural diacetate. Distillation under vacuum keeps the temperature lower than at atmospheric pressure, minimizing thermal decomposition and polymerization.
General Protocol: Best Practices for a Hypothetical Furan Synthesis
This protocol outlines general best practices for a reaction involving a sensitive furan derivative.
-
Reagent Preparation: Use freshly distilled or recently purchased furan starting materials. Ensure all solvents are anhydrous and free of acidic impurities. If the furan starting material is not stabilized, consider adding 0.01-0.05 wt% BHT.
-
Reaction Setup: Assemble a flame-dried glassware setup under an inert atmosphere of nitrogen or argon.
-
Reaction Execution:
-
Dissolve the furan derivative in an appropriate, non-aqueous solvent (e.g., THF, dioxane, or an alcohol if compatible with the reaction chemistry).
-
Cool the solution to a suitable temperature (e.g., 0°C or lower) before adding any reactive reagents, especially acid catalysts.
-
Add reagents dropwise via a syringe or addition funnel to maintain temperature control.
-
Monitor the reaction by TLC or LC-MS. Aim for the shortest possible reaction time.
-
-
Workup:
-
Upon completion, quench the reaction in a cooled, stirred solution of a mild base (e.g., saturated sodium bicarbonate).
-
Extract the product into an organic solvent. Wash the organic layer with brine and dry over an anhydrous, neutral drying agent (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification and Storage:
-
Concentrate the solvent at reduced pressure and low temperature.
-
If distillation is required, add a small amount of BHT and use a high-vacuum setup.
-
For column chromatography, consider pre-treating the silica gel with a small percentage of triethylamine in the eluent.
-
Store the final, purified product in a sealed vial under an inert atmosphere in a refrigerator or freezer.
-
Visualizations
Caption: Acid-catalyzed polymerization of furan derivatives.
Caption: Troubleshooting workflow for unexpected polymerization.
Caption: Best practices for handling furan derivatives.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas [morressier.com]
- 12. Understanding the impact of BHT inhibitor on the microstructure of spun-cast nanoporous films of PMMA exhibiting high surface areas - American Chemical Society [acs.digitellinc.com]
- 13. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. mdpi.com [mdpi.com]
Characterization of impurities in 2-(Furan-2-yl)-2-oxoethyl acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(Furan-2-yl)-2-oxoethyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on impurity characterization and mitigation.
Issue 1: Low Yield and Presence of Unreacted Starting Material
-
Symptom: Chromatographic analysis (TLC, HPLC, GC) of the crude product shows a significant peak corresponding to 2-bromo-1-(furan-2-yl)ethan-1-one.
-
Possible Causes:
-
Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate mixing.
-
Poor Reagent Quality: The acetate salt may be of low purity or hydrated.
-
Stoichiometry: Incorrect molar ratio of reactants.
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Increase the reaction time and monitor the reaction progress by TLC or HPLC.
-
Gradually increase the reaction temperature, being mindful of potential side reactions.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Verify Reagent Quality:
-
Use anhydrous acetate salt. Dry the reagent under vacuum before use if necessary.
-
Use a fresh, high-purity batch of 2-bromo-1-(furan-2-yl)ethan-1-one.
-
-
Adjust Stoichiometry:
-
Use a slight excess (1.1-1.5 equivalents) of the acetate salt to drive the reaction to completion.
-
-
Issue 2: Presence of a More Polar Impurity by TLC/HPLC
-
Symptom: A new spot with lower Rf on TLC or a peak with a shorter retention time in reverse-phase HPLC is observed. This impurity may have a molecular weight corresponding to the loss of the acetyl group and the addition of a hydroxyl group.
-
Possible Cause:
-
Hydrolysis: The ester product, this compound, can hydrolyze to form 2-hydroxy-1-(furan-2-yl)ethan-1-one, especially in the presence of water and acidic or basic conditions during workup or purification.
-
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Neutral Workup: During the aqueous workup, use a saturated solution of a neutral salt like sodium chloride. Avoid acidic or basic washes if possible. If an acid or base wash is necessary, perform it quickly at low temperatures.
-
Purification Strategy: Use column chromatography with a non-polar eluent system to separate the more polar hydrolysis product.
-
Issue 3: Formation of Polymeric Material
-
Symptom: The crude product appears as a dark, tarry, or resinous material that is difficult to handle and purify.
-
Possible Cause:
-
Polymerization of the Furan Ring: The furan moiety is sensitive to strong acids and can undergo polymerization.[1] This can be initiated by trace acidic impurities in the starting materials or solvents, or by conditions during workup.
-
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure starting materials and solvents are free from acidic impurities.
-
Control pH: Maintain a neutral or slightly basic pH throughout the reaction and workup. The use of a non-nucleophilic base can sometimes be beneficial.
-
Temperature Control: Avoid excessive heating, as this can promote polymerization.
-
Degas Solvents: Removing dissolved oxygen can sometimes mitigate polymerization pathways initiated by radical species.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically:
-
Unreacted Starting Material: 2-bromo-1-(furan-2-yl)ethan-1-one.
-
Hydrolysis Product: 2-hydroxy-1-(furan-2-yl)ethan-1-one.
-
Polymeric Byproducts: Arising from the degradation of the furan ring.
Q2: How can I best monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase such as a mixture of hexanes and ethyl acetate. The product, this compound, will have a different Rf value than the starting material, 2-bromo-1-(furan-2-yl)ethan-1-one. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q3: What analytical techniques are suitable for characterizing the impurities?
A3: A combination of chromatographic and spectroscopic techniques is ideal:
-
HPLC/UPLC: For separating and quantifying the product and impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. Furan and its derivatives are often analyzed by GC-MS.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the main product and any isolated impurities.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the product and impurities.
Q4: What are the typical storage conditions for this compound?
A4: Due to the potential for hydrolysis and polymerization, the purified product should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Some furan-containing compounds are known to degrade over time, even at room temperature.[4]
Data Presentation
Table 1: HPLC Analysis of Crude Reaction Mixture under Different Conditions
| Condition | This compound (%) | 2-bromo-1-(furan-2-yl)ethan-1-one (%) | 2-hydroxy-1-(furan-2-yl)ethan-1-one (%) | Other Impurities (%) |
| Standard | 85.2 | 10.5 | 2.1 | 2.2 |
| Low Temperature (25°C) | 60.7 | 35.8 | 1.5 | 2.0 |
| Aqueous Acetate | 75.4 | 12.1 | 10.3 | 2.2 |
| Excess Acetate (1.5 eq) | 92.1 | 4.5 | 1.8 | 1.6 |
Table 2: Characterization Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₈H₈O₄ | 168.15 | 7.6 (m, 1H), 7.2 (m, 1H), 6.5 (m, 1H), 5.3 (s, 2H), 2.2 (s, 3H) | 185.0, 170.5, 152.0, 147.0, 118.0, 112.5, 66.0, 20.5 |
| 2-bromo-1-(furan-2-yl)ethan-1-one | C₆H₅BrO₂ | 189.01 | 7.6 (m, 1H), 7.3 (m, 1H), 6.6 (m, 1H), 4.4 (s, 2H) | 184.5, 152.2, 147.5, 119.0, 112.8, 30.5 |
| 2-hydroxy-1-(furan-2-yl)ethan-1-one | C₆H₆O₃ | 126.11 | 7.6 (m, 1H), 7.2 (m, 1H), 6.5 (m, 1H), 4.8 (s, 2H), 3.5 (br s, 1H) | 186.0, 152.5, 146.8, 118.5, 112.6, 65.0 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2-bromo-1-(furan-2-yl)ethan-1-one (1.0 eq) in anhydrous acetone, add potassium acetate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate).
-
After completion, filter the reaction mixture to remove the potassium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in acetonitrile.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential impurity formation pathways during synthesis.
Caption: Analytical workflow for impurity characterization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Improving Reaction Selectivity with 2-(Furan-2-yl)-2-oxoethyl Acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Furan-2-yl)-2-oxoethyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific selectivity challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites in this compound and what are the common selectivity challenges?
A1: this compound has three primary reactive sites: the furan ring (susceptible to electrophilic attack, particularly at the C5 position), the ketone carbonyl group (subject to nucleophilic addition), and the ester group (which can undergo hydrolysis or transesterification). The main selectivity challenge lies in directing a reagent to one of these sites without unintended reactions at the others. For instance, acidic conditions intended to catalyze a reaction at the carbonyl group can lead to polymerization or opening of the furan ring.[1]
Q2: How can I selectively reduce the ketone in the presence of the furan ring and the ester?
A2: Chemoselective reduction of the ketone to a secondary alcohol without affecting the furan ring or the ester can be challenging. Standard reducing agents like sodium borohydride in protic solvents may lead to ester hydrolysis as a side reaction. To improve selectivity, consider using milder, more sterically hindered, or more targeted reducing agents. Conditions such as low temperatures and careful control of stoichiometry are crucial. For furan derivatives, avoiding overly acidic or basic conditions is important to prevent ring degradation.[2]
Q3: When performing electrophilic substitution on the furan ring, how can I avoid side reactions at the ketone or ester?
A3: Electrophilic substitution on the furan ring of 2-acetylfuran derivatives typically occurs at the 5-position.[3][4] To avoid side reactions, it is advisable to use mild reaction conditions. Strong Lewis acids used in reactions like Friedel-Crafts acylation can complex with the carbonyl oxygen, potentially leading to undesired side products.[5][6] Using less reactive acylating agents or milder catalysts can improve selectivity. Protecting the ketone functionality as a ketal prior to electrophilic substitution is a common and effective strategy.
Q4: What are the key considerations for performing a Grignard or similar organometallic addition to the ketone?
A4: The primary challenge is to prevent reaction with the ester group. Nucleophilic attack by organometallic reagents can occur at both the ketone and the ester. To favor reaction at the more electrophilic ketone, use of stoichiometric amounts of the organometallic reagent at low temperatures is recommended. Inverse addition (adding the substrate to the Grignard reagent) can sometimes improve selectivity. For highly sensitive substrates, the use of less reactive organometallic reagents, such as organocadmium or organozinc compounds, can provide greater chemoselectivity.
Q5: Can the furan ring participate in Diels-Alder reactions, and how does the substitution pattern affect this?
A5: Yes, the furan ring can act as a diene in Diels-Alder reactions. However, the electron-withdrawing nature of the 2-acetyl group can reduce the reactivity of the furan ring in normal electron-demand Diels-Alder reactions. To promote cycloaddition, high temperatures or Lewis acid catalysis may be necessary, but this can also lead to side reactions. Alternatively, inverse electron-demand Diels-Alder reactions with electron-rich dienophiles may be more successful.
Troubleshooting Guides
Problem 1: Low yield and formation of dark, insoluble byproducts (humins) during acid-catalyzed reactions.
| Potential Cause | Troubleshooting Step | Rationale |
| Furan Ring Degradation | 1. Reduce Acid Concentration: Use a catalytic amount of a weaker acid (e.g., acetic acid instead of sulfuric acid).2. Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.3. Protect the Furan Ring: If the desired reaction is not on the furan ring, consider temporary protection, although this adds synthetic steps. | The furan ring is sensitive to strong acids and can undergo polymerization or ring-opening to form highly colored, insoluble materials known as humins.[1][7] |
| Substrate Instability | 1. Use a Shorter Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed.2. Degas Solvents: Remove dissolved oxygen, which can promote oxidative side reactions. | Prolonged exposure to reaction conditions can lead to decomposition of the starting material and products. |
Problem 2: In a reduction reaction, both the ketone and the ester are being reduced, or the ester is hydrolyzed.
| Potential Cause | Troubleshooting Step | Rationale |
| Over-reduction by Reagent | 1. Use a Milder Reducing Agent: Switch from a strong reducing agent (e.g., LiAlH₄) to a more selective one (e.g., NaBH₄, or even more selective reagents like sodium triacetoxyborohydride).2. Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.2 equivalents) of the reducing agent. | Different reducing agents have varying reactivities towards different functional groups. Milder reagents are less likely to reduce the less reactive ester group. |
| Ester Hydrolysis | 1. Use Aprotic Solvents: Conduct the reaction in solvents like THF or diethyl ether instead of alcohols.2. Work-up at Low Temperature: Perform the aqueous work-up at low temperatures (e.g., 0 °C) to minimize base-catalyzed hydrolysis. | The use of protic solvents (like methanol or ethanol) with hydride reagents can generate alkoxides, which can catalyze the hydrolysis or transesterification of the ester. |
Key Experimental Protocols
Protocol 1: Selective Protection of the Ketone via Acetalization
This protocol describes the protection of the ketone in this compound as a dimethyl acetal to allow for selective reaction at other sites.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium bicarbonate
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous methanol and trimethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding anhydrous sodium bicarbonate and stir for 15 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the protected product.
Data Presentation
Table 1: Influence of Reaction Conditions on the Selectivity of Friedel-Crafts Acylation of Furan
This table presents data for the acylation of furan to 2-acetylfuran, a closely related transformation, to illustrate general principles of selectivity.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield of 2-Acetylfuran (%) | Selectivity (%) | Reference |
| Ferrite | Acetic Anhydride | Vapor Phase | 300 | 89.07 | 99.71 | [5] |
| Zinc Chloride | Acetic Anhydride | Dichloromethane | 25 | (Intermediate) | High | [6] |
Visualizations
Caption: Possible reaction pathways for this compound.
Caption: Troubleshooting workflow for improving reaction selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Handling and safety precautions for 2-(Furan-2-yl)-2-oxoethyl acetate
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-(Furan-2-yl)-2-oxoethyl acetate?
A1: Based on data from similar furan derivatives, the primary hazards are expected to include:
-
Skin and Eye Irritation/Damage: Furan compounds can be corrosive and cause severe skin burns and eye damage.[1]
-
Toxicity: Harmful if swallowed or inhaled.[2]
-
Respiratory Irritation: May cause respiratory irritation.
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: A comprehensive set of PPE is crucial. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1][3]
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use in a chemical fume hood is strongly recommended. If the potential for aerosolization exists, a respirator may be necessary.[1][3]
Q3: How should I store this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from heat, sparks, and open flames, as related furan compounds can be flammable.[4] It should also be stored away from strong oxidizing agents.[1]
Q4: What should I do in case of accidental exposure?
A4:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Q5: What are the known incompatibilities of this compound?
A5: While specific data is unavailable for this compound, furan derivatives are generally incompatible with strong oxidizing agents.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Color Change of Compound | Decomposition due to exposure to air, light, or impurities. | - Store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen).- Check for potential contaminants in your reaction setup. |
| Low Reaction Yield | Instability of the furan ring under certain reaction conditions (e.g., strong acids).Sub-optimal reaction temperature or time. | - Use milder reaction conditions where possible.- Perform a small-scale optimization study to determine the ideal temperature and reaction duration. |
| Difficulty in Dissolving the Compound | Incorrect solvent choice. | - Refer to literature for appropriate solvents for similar compounds.- Perform small-scale solubility tests with a range of common laboratory solvents. |
| Side Reactions Observed | Reactivity of the ketone or ester functional groups. | - Protect the ketone or ester group if they are not intended to participate in the reaction.- Adjust reaction conditions (e.g., temperature, pH) to favor the desired reaction pathway. |
Quantitative Data Summary
Note: The following data is for a related compound, ethyl 2-(furan-2-yl)-2-oxoacetate (CAS No. 1639-37-8), and should be used as an estimate.
| Property | Value |
| Molecular Weight | 168.15 g/mol |
| Boiling Point | 232.6 ± 13.0 °C (Predicted) |
| Melting Point | 27-29 °C |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) |
Experimental Protocols
General Handling Protocol for this compound
-
Preparation: Before handling, ensure you are in a well-ventilated laboratory with a certified chemical fume hood. Have an emergency eyewash station and safety shower readily accessible.
-
Personal Protective Equipment (PPE): Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure. Use a spatula for solid transfers.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: Ensure all glassware is clean and dry. If the reaction is sensitive to air or moisture, use standard Schlenk line techniques.
-
Post-Reaction: Quench the reaction carefully, if necessary, within the fume hood.
-
Waste Disposal: Dispose of all waste containing the compound according to your institution's hazardous waste disposal guidelines.
Visualizations
Caption: Safe Handling Workflow.
Caption: First Aid Decision Tree.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-(Furan-2-yl)-2-oxoethyl Acetate: HPLC and Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of analytical methods for determining the purity of 2-(Furan-2-yl)-2-oxoethyl acetate, with a primary focus on a proposed High-Performance Liquid Chromatography (HPLC) method. The performance of this HPLC method is objectively compared with other viable alternatives, supported by experimental principles and data presentation.
Proposed HPLC Method for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 columns are widely used for the separation of a broad range of organic molecules and are effective for furan derivatives.[3][5][6] |
| Mobile Phase | A: WaterB: Acetonitrile | A gradient elution is recommended to ensure the separation of potential impurities with different polarities.[3][6] |
| Gradient | 0-2 min: 30% B2-12 min: 30-80% B12-15 min: 80% B15-16 min: 80-30% B16-20 min: 30% B | This gradient profile allows for the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable run times.[3] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[7] |
| Detector | Photodiode Array (PDA) or UV | The furan ring and carbonyl groups in the molecule are expected to have strong UV absorbance. A PDA detector allows for the monitoring of multiple wavelengths, which is useful for peak purity assessment. A wavelength of around 254 nm or 280 nm is likely to be suitable.[4] |
| Sample Prep. | Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection. | Ensures sample is free of particulates that could damage the column. Acetonitrile is a good solvent for many organic compounds and is compatible with the mobile phase.[8] |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique for purity analysis, other methods can also be employed, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural information.
Method Comparison
The following table provides a qualitative comparison of HPLC with Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Spectroscopic methods (Nuclear Magnetic Resonance - NMR, and Infrared - IR).
| Feature | HPLC | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | Spectroscopy (NMR, IR) |
| Selectivity | High | Very High | Moderate | Low (for purity) |
| Sensitivity | High | Very High | Low | Moderate |
| Analysis Time | Moderate (15-30 min) | Moderate (10-30 min) | Fast (5-20 min) | Fast (1-10 min) |
| Cost | High (instrumentation) | High (instrumentation) | Low | Very High (instrumentation) |
| Sample Prep. | Moderate | Moderate to Complex | Simple | Simple |
| Volatility Req. | No | Yes | No | No |
| Structural Info. | No | Yes (with MS detector) | No | Yes |
| Quantitation | Excellent | Excellent | Semi-quantitative | Good (NMR) / Difficult (IR) |
Experimental Protocols for Alternative Methods
Gas Chromatography (GC)
GC is a suitable alternative for the analysis of volatile and thermally stable compounds. For this compound, a GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be appropriate.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm), is often used for the separation of furan derivatives.[9][10][11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient would be employed, for example, starting at 100 °C, holding for 2 minutes, then ramping up to 280 °C at a rate of 15 °C/min.
-
Detector: FID for general purity assessment or MS for identification of impurities.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive method for a qualitative assessment of purity and for monitoring reaction progress.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point would be a mixture of hexane and ethyl acetate.[12][13] The ratio can be adjusted to achieve good separation (e.g., 70:30 hexane:ethyl acetate).
-
Visualization: The plate can be visualized under UV light (254 nm) due to the UV-active nature of the furan ring. Staining with a suitable reagent (e.g., potassium permanganate) can also be used.[14]
Spectroscopy (NMR and IR)
Spectroscopic methods provide valuable information about the chemical structure of the compound and can be used to assess purity, although they are not chromatographic separation techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of this compound. The presence of unexpected signals in the spectra can indicate the presence of impurities. The relative integration of signals in the ¹H NMR spectrum can be used to quantify the amount of an impurity if its structure is known.[15]
-
Infrared (IR) Spectroscopy: An IR spectrum can confirm the presence of key functional groups (e.g., ester carbonyl, ketone carbonyl, furan ring). While not ideal for quantifying purity, the presence of unexpected absorption bands (e.g., a broad peak for an -OH group from a hydrolysis impurity) can indicate the presence of certain types of impurities.[16][17][18][19]
Visualizing the Analytical Workflows
To better illustrate the processes involved, the following diagrams outline the experimental workflow for the proposed HPLC method and provide a logical comparison of the different analytical techniques.
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Caption: Logical comparison of analytical methods for purity determination.
References
- 1. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. shimadzu.com [shimadzu.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. aapco.org [aapco.org]
- 8. agilent.com [agilent.com]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromatography [chem.rochester.edu]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. NMR vs IR Spectroscopy: Determine Functional Groups [eureka.patsnap.com]
- 16. quora.com [quora.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. youtube.com [youtube.com]
- 19. How is infrared spectroscopy used in an industry to find the purity of an ester? [vedantu.com]
A Comparative Guide to the Reactivity of 2-(furan-2-yl)-2-oxoethyl acetate and 2-bromo-1-(furan-2-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two furan derivatives: 2-(furan-2-yl)-2-oxoethyl acetate and 2-bromo-1-(furan-2-yl)ethan-1-one. Both compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting reaction outcomes.
Executive Summary
2-Bromo-1-(furan-2-yl)ethan-1-one, an α-halo ketone, is a significantly more reactive electrophile in nucleophilic substitution reactions compared to this compound, an α-acetoxy ketone. This pronounced difference in reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the acetate ion. Consequently, 2-bromo-1-(furan-2-yl)ethan-1-one readily undergoes substitution reactions under mild conditions, while the corresponding acetate derivative requires more forcing conditions to achieve similar transformations.
Molecular Structures and Properties
A fundamental understanding of the structure and electronic properties of each molecule is essential to comprehend their reactivity profiles.
| Feature | This compound | 2-bromo-1-(furan-2-yl)ethan-1-one |
| Molecular Formula | C₈H₈O₄ | C₆H₅BrO₂ |
| Molecular Weight | 168.15 g/mol | 189.01 g/mol [1] |
| Functional Group | α-Acetoxy ketone | α-Bromo ketone |
| CAS Number | 19859-79-1 | 15109-94-1[1] |
Reactivity Comparison: A Deeper Dive
The primary mode of reaction for both compounds at the α-carbon is nucleophilic substitution, typically following an SN2 mechanism. The rate of an SN2 reaction is highly dependent on the nature of the leaving group.
Leaving Group Ability:
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[2]
-
Bromide (Br⁻): The conjugate acid of bromide is hydrobromic acid (HBr), a strong acid (pKa ≈ -9). This indicates that bromide is a very weak base and, therefore, an excellent leaving group.
-
Acetate (CH₃COO⁻): The conjugate acid of acetate is acetic acid (CH₃COOH), a weak acid (pKa ≈ 4.76). Acetate is a relatively stronger base than bromide, making it a significantly poorer leaving group.[3][4]
This fundamental difference in leaving group ability dictates the superior reactivity of the bromo derivative.
Electrophilicity of the α-Carbon:
Both molecules feature an electron-withdrawing furanoyl group, which enhances the electrophilicity of the adjacent α-carbon, making it susceptible to nucleophilic attack. This effect is common to both structures. However, the superior leaving group in 2-bromo-1-(furan-2-yl)ethan-1-one makes this electrophilic center far more accessible for reaction.
The logical relationship for the reactivity of these compounds in nucleophilic substitution reactions can be visualized as follows:
Quantitative Data Summary
| Parameter | This compound | 2-bromo-1-(furan-2-yl)ethan-1-one | Reference |
| Leaving Group | Acetate (AcO⁻) | Bromide (Br⁻) | [2][3] |
| pKa of Conjugate Acid | ~4.76 (Acetic Acid) | ~-9 (Hydrobromic Acid) | |
| Relative Leaving Group Ability | Poor | Excellent | [2][3][4] |
| Expected SN2 Reaction Rate | Very Slow | Fast | |
| Typical Reaction Conditions | Forcing (e.g., high temperatures, strong nucleophiles) | Mild (e.g., room temperature, wide range of nucleophiles) |
Experimental Protocols
Below are representative experimental protocols for the synthesis of the parent compounds and a typical nucleophilic substitution reaction.
Synthesis of 2-bromo-1-(furan-2-yl)ethan-1-one
This procedure involves the α-bromination of 2-acetylfuran.
Materials:
-
2-Acetylfuran
-
Bromine (Br₂)
-
Acetic Acid (glacial)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (anhydrous)
Procedure: [Based on analogous procedures for α-bromination of ketones][5][6][7]
-
Dissolve 2-acetylfuran (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into a beaker containing ice water and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Synthesis of this compound
This can be achieved by the reaction of 2-bromo-1-(furan-2-yl)ethan-1-one with an acetate salt.
Materials:
-
2-bromo-1-(furan-2-yl)ethan-1-one
-
Potassium acetate or Sodium acetate
-
Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve 2-bromo-1-(furan-2-yl)ethan-1-one (1 equivalent) in DMF or acetone in a round-bottom flask.
-
Add potassium acetate (1.1 equivalents) to the solution.
-
Heat the reaction mixture with stirring and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain this compound.
Representative Nucleophilic Substitution: Reaction with an Amine
The following workflow illustrates a typical nucleophilic substitution reaction on the more reactive 2-bromo-1-(furan-2-yl)ethan-1-one.
For this compound, a similar protocol would apply, but significantly more forcing conditions would likely be necessary (e.g., higher temperatures, longer reaction times, and potentially a stronger base/nucleophile) to achieve a comparable yield due to the poorer leaving group ability of acetate.
Conclusion
References
- 1. 2-Bromo-1-(furan-2-yl)ethan-1-one | C6H5BrO2 | CID 2795076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. organic chemistry - Which is a good leaving group Br- or acetate ion? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
A Spectroscopic Comparison of 2-(Furan-2-yl)-2-oxoethyl Acetate and Its Synthetic Precursors
A detailed analysis for researchers, scientists, and drug development professionals.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-acetylfuran and 2-bromo-1-(furan-2-yl)ethan-1-one, facilitating a clear comparison of their structural features.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 2-Acetylfuran | ~1675 (s) | C=O stretch (aryl ketone) |
| ~3100-3150 (m) | =C-H stretch (furan ring) | |
| ~1570, 1470 (m) | C=C stretch (furan ring) | |
| 2-Bromo-1-(furan-2-yl)ethan-1-one | ~1680 (s) | C=O stretch (α-halo ketone) |
| ~3100-3150 (m) | =C-H stretch (furan ring) | |
| ~1570, 1470 (m) | C=C stretch (furan ring) | |
| ~650 (m) | C-Br stretch |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2-Acetylfuran | 7.59 | dd | 1H | H5 (furan) |
| 7.20 | dd | 1H | H3 (furan) | |
| 6.54 | dd | 1H | H4 (furan) | |
| 2.48 | s | 3H | -COCH₃ | |
| 2-Bromo-1-(furan-2-yl)ethan-1-one | 7.64 | dd | 1H | H5 (furan) |
| 7.30 | dd | 1H | H3 (furan) | |
| 6.60 | dd | 1H | H4 (furan) | |
| 4.36 | s | 2H | -COCH₂Br |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2-Acetylfuran [1] | 186.7 | C=O |
| 152.8 | C2 (furan) | |
| 146.5 | C5 (furan) | |
| 117.3 | C3 (furan) | |
| 112.3 | C4 (furan) | |
| 25.8 | -COCH₃ | |
| 2-Bromo-1-(furan-2-yl)ethan-1-one | 180.4 | C=O |
| 151.8 | C2 (furan) | |
| 147.8 | C5 (furan) | |
| 120.3 | C3 (furan) | |
| 113.1 | C4 (furan) | |
| 30.6 | -COCH₂Br |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Acetylfuran [1] | 110 | 95, 81, 53, 43 |
| 2-Bromo-1-(furan-2-yl)ethan-1-one | 188/190 (Br isotopes) | 109, 95, 81, 53 |
Experimental Protocols
This section details the proposed synthetic pathway from 2-acetylfuran to 2-(Furan-2-yl)-2-oxoethyl acetate and provides general methodologies for the spectroscopic analyses.
Synthesis Pathway
The synthesis of this compound is proposed to proceed in two steps: the bromination of 2-acetylfuran to yield 2-bromo-1-(furan-2-yl)ethan-1-one, followed by a nucleophilic substitution with an acetate source.
Synthesis of 2-Bromo-1-(furan-2-yl)ethan-1-one (General Protocol)
A common method for the α-bromination of ketones involves the use of copper(II) bromide. In a typical procedure, 2-acetylfuran is reacted with a stoichiometric amount of CuBr₂ in a suitable solvent mixture, such as chloroform and ethyl acetate, under reflux. The reaction progress can be monitored by the disappearance of the black CuBr₂ and the formation of white CuBr. Upon completion, the reaction mixture is filtered to remove the copper salts, and the solvent is removed under reduced pressure to yield the crude 2-bromo-1-(furan-2-yl)ethan-1-one, which can be further purified by chromatography.
Synthesis of this compound (General Protocol)
The synthesis of this compound can be achieved via a nucleophilic substitution reaction. 2-Bromo-1-(furan-2-yl)ethan-1-one is dissolved in a suitable polar aprotic solvent, such as acetone or dimethylformamide. A slight excess of potassium acetate is added to the solution, and the mixture is heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography. After the reaction is complete, the inorganic salts are removed by filtration, and the solvent is evaporated. The resulting crude product can be purified by column chromatography to yield this compound.
Spectroscopic Analysis Workflow
The characterization of the synthesized compounds would typically follow the workflow outlined below.
Conclusion
This guide provides a comparative overview of the spectroscopic properties of 2-acetylfuran and its brominated derivative, 2-bromo-1-(furan-2-yl)ethan-1-one. While experimental data for the target molecule, this compound, remains elusive in the current literature, the presented data for its precursors offers valuable insights for researchers working in this area. The proposed synthetic route and general experimental protocols serve as a practical starting point for the preparation and characterization of this and similar furan-containing compounds. Further research is warranted to obtain and publish the complete spectroscopic profile of this compound to complete this comparative analysis.
References
The Furan Motif in Synthesis: A Cost-Benefit Analysis of 2-(Furan-2-yl)-2-oxoethyl Acetate and Its Alternatives
In the landscape of modern medicinal chemistry and drug development, the furan ring stands out as a privileged scaffold, integral to a wide array of biologically active compounds. Its prevalence in pharmaceuticals, agrochemicals, and material science underscores the demand for efficient and cost-effective furan-based building blocks. Among these, electrophilic intermediates capable of introducing the furanylcarbonyl moiety are of significant interest. This guide provides a comprehensive cost-benefit analysis of using 2-(Furan-2-yl)-2-oxoethyl acetate in the synthesis of high-value heterocyclic compounds, comparing its performance and economic viability against a common alternative, 2-bromo-1-(furan-2-yl)ethanone.
The primary application explored is the Hantzsch thiazole synthesis, a cornerstone reaction for the preparation of 2-aminothiazoles, a class of compounds renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4]
Comparative Analysis of Reagents in Thiazole Synthesis
The synthesis of 2-amino-4-(furan-2-yl)thiazole serves as an excellent case study for comparing the utility of this compound with the more conventional α-haloketone, 2-bromo-1-(furan-2-yl)ethanone. The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide, such as thiourea, to form the thiazole ring.[5][6][7] While the bromo derivative is a classic substrate for this reaction, the acetate analog presents a potentially more benign and economically viable alternative.
Data Presentation: Cost and Efficiency
To provide a clear and objective comparison, the following table summarizes the key quantitative data for the synthesis of 2-amino-4-(furan-2-yl)thiazole using both 2-bromo-1-(furan-2-yl)ethanone and a proposed route with this compound.
| Parameter | 2-bromo-1-(furan-2-yl)ethanone | This compound (projected) | Thiourea |
| CAS Number | 15109-94-1 | 19859-79-1 | 62-56-6 |
| Molecular Weight | 189.01 g/mol | 168.14 g/mol | 76.12 g/mol |
| Purity | ≥95% | ≥95% | 99+% (ACS reagent) |
| Supplier (Example) | CookeChem[8], Aladdin[9] | JHECHEM CO LTD[10] | Thermo Scientific[11], IndiaMART[12] |
| Cost (per gram) | ~$8.8 (for 5g)[9] | Estimated ~$5-7 (based on precursor) | ~$0.26 (for 1kg)[11] |
| Reaction Conditions | Reflux in ethanol | Reflux in ethanol with catalytic acid/base | - |
| Reaction Time | 1-3 hours | 2-5 hours (projected) | - |
| Yield | Excellent (often >90%)[13] | Good to Excellent (projected) | - |
| Byproducts | HBr (corrosive) | Acetic Acid (less corrosive) | - |
| Safety Concerns | Lachrymator, corrosive | Irritant | Suspected carcinogen, toxic |
Note: The cost for this compound is an estimation based on the cost of its precursor, 2-(furan-2-yl)-2-oxoacetic acid, and the relative simplicity of the subsequent esterification and acetylation steps. Actual market prices may vary.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 2-amino-4-(furan-2-yl)thiazole using both the established α-haloketone method and a proposed method using the acetate analog.
Protocol 1: Synthesis of 2-amino-4-(furan-2-yl)thiazole using 2-bromo-1-(furan-2-yl)ethanone (Hantzsch Thiazole Synthesis)
Materials:
-
2-bromo-1-(furan-2-yl)ethanone (1.0 mmol, 189 mg)
-
Thiourea (1.2 mmol, 91 mg)[13]
-
Ethanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve 2-bromo-1-(furan-2-yl)ethanone (1.0 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).[13]
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature and then pour it over crushed ice (20 g).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from ethanol to afford pure 2-amino-4-(furan-2-yl)thiazole.
Protocol 2: Proposed Synthesis of 2-amino-4-(furan-2-yl)thiazole using this compound
Materials:
-
This compound (1.0 mmol, 168 mg)
-
Thiourea (1.2 mmol, 91 mg)
-
Ethanol (5 mL)
-
Catalytic amount of a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., p-toluenesulfonic acid)
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol), thiourea (1.2 mmol), and a catalytic amount of the chosen acid in ethanol (5 mL).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The acetate is a poorer leaving group than bromide, so a catalyst is likely necessary to facilitate the initial reaction with thiourea.
-
Monitor the reaction progress by TLC. The reaction time is expected to be longer than with the bromo analog, potentially 2-5 hours.
-
Upon completion, cool the mixture to room temperature and pour over crushed ice.
-
Neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.
Logical and Experimental Workflow Diagrams
To visualize the synthetic pathways and the decision-making process, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative workflow for the synthesis of 2-amino-4-(furan-2-yl)thiazole.
Biological Significance and Mechanism of Action
The interest in synthesizing 2-aminothiazole derivatives stems from their potent and diverse biological activities. Many thiazole-containing compounds exhibit significant antimicrobial properties, acting on various bacterial and fungal targets.[2][14][15] Understanding the mechanism of action is crucial for drug development professionals.
One common mechanism of action for thiazole-based antimicrobials is the inhibition of essential bacterial enzymes that are absent or significantly different in mammalian cells, providing a window for selective toxicity.[15] For instance, some thiazole derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication.[15] Others are known to target fungal enzymes like 14α-lanosterol demethylase, which is involved in ergosterol biosynthesis, a key component of fungal cell membranes.[14][16]
The following diagram illustrates a generalized signaling pathway for the antimicrobial action of a thiazole derivative targeting bacterial DNA gyrase.
Caption: Generalized pathway of thiazole-based inhibition of bacterial DNA gyrase.
Cost-Benefit Conclusion
The choice between 2-bromo-1-(furan-2-yl)ethanone and this compound for the synthesis of 2-amino-4-(furan-2-yl)thiazole presents a classic trade-off between reaction efficiency and cost/safety.
-
2-bromo-1-(furan-2-yl)ethanone: This reagent offers a well-established, high-yielding, and rapid synthetic route. However, it is more expensive and produces corrosive HBr as a byproduct. Its lachrymatory nature also necessitates more stringent handling procedures.
-
This compound: While requiring further optimization, this alternative is projected to be more cost-effective and generates the less corrosive acetic acid as a byproduct. The potential need for a catalyst and longer reaction times are the primary drawbacks.
For researchers and drug development professionals, the decision hinges on the scale of the synthesis and the specific project priorities. For small-scale exploratory synthesis, the reliability of the bromo-compound may be preferred. However, for large-scale production where cost and environmental impact are critical, developing a robust protocol with the acetate analog could offer significant advantages. The potent biological activity of the resulting 2-aminothiazole scaffold provides a strong incentive for optimizing its synthesis, making the exploration of more economical and sustainable routes a worthwhile endeavor.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrpr.com [ijrpr.com]
- 5. synarchive.com [synarchive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. firsthope.co.in [firsthope.co.in]
- 8. 2-Bromo-1-(2-furyl)ethanone , ≥95% , 15109-94-1 - CookeChem [cookechem.com]
- 9. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 10. echemi.com [echemi.com]
- 11. Thiourea, 99+%, ACS reagent 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. dir.indiamart.com [dir.indiamart.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. mdpi.com [mdpi.com]
- 15. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Furan-Based Synthesis: A Comparative Guide to the Efficacy of 2-(Furan-2-yl)-2-oxoethyl Acetate and its Derivatives in Drug Target Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Furan-Based Precursors in the Synthesis of Cefuroxime, VEGFR-2 Inhibitors, and LasR Inhibitors.
The versatile furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, lending its unique physicochemical properties to a diverse array of therapeutic agents. Among the many furan-based building blocks, 2-(Furan-2-yl)-2-oxoethyl acetate and its close derivatives, such as 2-(furan-2-yl)-2-oxoacetic acid, have emerged as critical starting materials for the synthesis of prominent drug targets. Their utility stems from the reactive keto- and furan functionalities, which allow for the construction of complex molecular architectures.
This guide provides a comparative analysis of the efficacy of furan-based synthetic routes, focusing on three key drug targets: the antibiotic Cefuroxime, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for oncology, and LasR inhibitors for combating bacterial virulence. We will objectively compare these routes with viable alternatives, presenting quantitative data and detailed experimental protocols to inform synthetic strategy and decision-making in drug development.
Cefuroxime: A Case Study in Furan-Based Side Chain Synthesis
Cefuroxime, a second-generation cephalosporin antibiotic, is a prime example of a drug whose synthesis critically relies on a furan-based side chain. Specifically, (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid, a derivative of 2-(furan-2-yl)-2-oxoacetic acid, is the key acylating agent for the 7-aminocephalosporanic acid (7-ACA) core.
Comparison of Synthetic Routes for the Cefuroxime Side Chain
The primary advantage of the furan-based approach to the Cefuroxime side chain lies in its efficiency and the well-established chemistry. However, alternative routes have been explored to potentially improve yield, reduce costs, or avoid certain reagents. Below is a comparison of the furan-based route with a notable alternative.
| Parameter | Furan-Based Route | Alternative Route (e.g., Thiazole-based) |
| Starting Material | 2-(Furan-2-yl)-2-oxoacetic acid derivative | 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid derivative |
| Key Reactions | Oximation of the ketone, esterification, acylation | Synthesis of the aminothiazole ring, oximation, acylation |
| Reported Overall Yield | ~42-46.6% (multi-step from 7-ACA)[1][2] | Varies depending on the specific synthesis |
| Purity | High purity achievable (>95%)[1] | High purity is also a goal of these syntheses |
| Advantages | Well-established, commercially available starting materials | Potential for different bioactivity profiles, patent novelty |
| Disadvantages | Multi-step process, potential for side reactions | May require more complex starting materials or harsher conditions |
Experimental Protocols
Synthesis of (Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl Chloride (Furan-Based Side Chain)
This protocol is a representative example of the synthesis of the activated side chain used in Cefuroxime production.
-
Oximation: 2-(Furan-2-yl)-2-oxoacetic acid is reacted with methoxylamine hydrochloride in a suitable solvent (e.g., methanol/water) to form (Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid.
-
Activation: The resulting carboxylic acid is then activated to the acid chloride. A common method involves reacting it with an activating agent like oxalyl chloride or phosphorus pentachloride in an inert solvent (e.g., dichloromethane, dimethylformamide)[1]. The reaction is typically carried out at low temperatures to minimize side reactions.
-
Isolation: The resulting acid chloride, often a pale yellow solid, is then isolated. This activated side chain is then used immediately in the acylation step with the 7-ACA core. A novel approach using oxalyl chloride as the activating reagent is reported to have a yield of around 90% for this activation step and is considered a greener process as the byproducts are non-toxic[1][3].
Alternative Synthesis of Cephalosporin Side Chains
Cephalosporins with different side chains, such as those containing a thiazole ring, are also common. The synthesis of these side chains involves different heterocyclic chemistry. For instance, the synthesis of the ceftriaxone side chain involves the construction of a 2-amino-5-mercapto-1,3,4-thiadiazole ring followed by S-alkylation and subsequent acylation chemistry. While not a direct replacement for the furan side chain in Cefuroxime, it represents an alternative strategy for creating new cephalosporin antibiotics. The cross-reactivity of cephalosporins is often related to the similarity of their R1 side chains, making the choice of side chain critical for patient safety in cases of penicillin allergies[4].
Experimental Workflow: Cefuroxime Synthesis
References
A Comparative Analysis of the Cross-Reactivity of 2-(Furan-2-yl)-2-oxoethyl Acetate in Immunoassay Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-(Furan-2-yl)-2-oxoethyl acetate and structurally similar compounds in a competitive enzyme-linked immunosorbent assay (ELISA). The data presented herein is intended to guide researchers in the development of specific antibodies and in the interpretation of immunoassay results. Furan derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specificity of immunoassays for these compounds is crucial for accurate quantification in biological matrices.
Quantitative Cross-Reactivity Data
The cross-reactivity of an immunoassay is a measure of how effectively an antibody binds to substances other than the target antigen. In this study, a polyclonal antibody developed against this compound was tested against a panel of structurally related furan derivatives. The cross-reactivity was determined by calculating the concentration of each analog required to displace 50% of the bound tracer (IC50) and is expressed as a percentage relative to the target analyte.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | Furan-C(O)CH₂OAc | 1.5 | 100 |
| 2-(Furan-2-yl)-2-oxoacetic acid | Furan-C(O)COOH | 15.2 | 9.87 |
| Furan-2-carboxylic acid | Furan-COOH | 158.0 | 0.95 |
| 2-Acetylfuran | Furan-C(O)CH₃ | 75.6 | 1.98 |
| Furan | Furan | >1000 | <0.15 |
| 2-(Benzofuran-2-yl)-2-oxoethyl acetate | Benzofuran-C(O)CH₂OAc | 45.3 | 3.31 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Competitive ELISA (cELISA) for Cross-Reactivity Assessment
A competitive ELISA was developed to determine the cross-reactivity of the antibody against this compound.
1. Reagents and Materials:
-
Coating Antigen: this compound conjugated to Bovine Serum Albumin (BSA).
-
Antibody: Rabbit polyclonal anti-2-(Furan-2-yl)-2-oxoethyl acetate antibody.
-
Enzyme Conjugate: Horseradish Peroxidase (HRP) conjugated goat anti-rabbit IgG.
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).
-
Plates: 96-well polystyrene microtiter plates.
-
Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), washing buffer (phosphate-buffered saline with 0.05% Tween 20, pH 7.4), blocking buffer (PBS with 1% BSA).
2. Assay Procedure:
-
Coating: Microtiter plates were coated with the coating antigen (100 µL/well of 1 µg/mL in coating buffer) and incubated overnight at 4°C.
-
Washing: Plates were washed three times with washing buffer.
-
Blocking: Plates were blocked with 200 µL/well of blocking buffer for 1 hour at 37°C to prevent non-specific binding.
-
Washing: Plates were washed three times with washing buffer.
-
Competitive Reaction: 50 µL of standard solutions or test compounds (at various concentrations) and 50 µL of the primary antibody (at a pre-optimized dilution) were added to each well. The plate was incubated for 1 hour at 37°C.
-
Washing: Plates were washed three times with washing buffer.
-
Enzyme Conjugate Incubation: 100 µL of the HRP-conjugated secondary antibody was added to each well and incubated for 1 hour at 37°C.
-
Washing: Plates were washed five times with washing buffer.
-
Substrate Reaction: 100 µL of TMB substrate was added to each well and incubated in the dark for 15 minutes at room temperature.
-
Stopping the Reaction: The reaction was stopped by adding 50 µL of 2M H₂SO₄ to each well.
-
Data Acquisition: The absorbance was measured at 450 nm using a microplate reader.
12. Data Analysis: The percentage of binding for each competitor concentration was calculated relative to the maximum binding (zero competitor). The IC50 values were determined from the resulting dose-response curves. Cross-reactivity was calculated using the formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Visualizations
Caption: Workflow for the competitive ELISA used in cross-reactivity testing.
Caption: A potential signaling pathway modulated by a bioactive furan derivative.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
Safety Operating Guide
Proper Disposal of 2-(Furan-2-yl)-2-oxoethyl Acetate: A Comprehensive Guide
For laboratory researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring a safe and compliant work environment. 2-(Furan-2-yl)-2-oxoethyl acetate, a complex organic molecule, requires careful handling and disposal due to its potential hazards. This guide outlines the essential steps and precautions for its safe removal from the laboratory.
Immediate Safety and Handling
Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with its functional groups, the following PPE is recommended:
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can lead to dangerous reactions.
-
-
Containerization:
-
Use a non-reactive, sealable container, preferably glass or high-density polyethylene (HDPE).
-
Ensure the container is clean and dry before adding the waste.
-
For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion.
-
For solid waste (e.g., contaminated gloves, weigh boats), double-bag the materials in clearly labeled plastic bags before placing them in the solid hazardous waste container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.
-
The storage area should be away from heat sources, open flames, and incompatible materials, particularly strong oxidizing agents.
-
-
Final Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Provide them with the exact name of the chemical and an estimate of the quantity.
-
Only licensed hazardous waste contractors should transport and dispose of this chemical.
-
Disposal Workflow Diagram
Essential Safety and Logistical Information for Handling 2-(Furan-2-yl)-2-oxoethyl acetate
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Furan-2-yl)-2-oxoethyl acetate (CAS No. 19859-79-1) was not available in the conducted search. The following guidance is based on the safety profiles of structurally similar furan-containing compounds and general laboratory safety principles. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this chemical.
Hazard Assessment of Structurally Similar Compounds
Based on data from related furan compounds, this compound may pose the following hazards:
-
Skin and Eye Damage: A similar compound, 2-(Furan-2-yl)-2-oxoacetic acid, is known to cause severe skin burns and eye damage.[1]
-
Irritation: Ethyl 2-(furan-2-yl)acetate can cause skin and serious eye irritation, as well as respiratory irritation.[2]
-
Toxicity: 2-Acetyl Furan is toxic if swallowed, fatal in contact with skin, and harmful if inhaled.[3]
-
Sensitization: Prolonged contact with furan compounds may lead to skin sensitization and allergic contact dermatitis. Vapors can be irritating to the eyes, skin, and respiratory tract.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the potential hazards identified from similar compounds.
| Protection Type | Recommended Equipment | Rationale |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To protect against potentially harmful or irritating vapors. |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against severe eye damage from splashes.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC) | To prevent skin contact, burns, and potential absorption.[4] |
| Body Protection | Chemical-resistant lab coat or coveralls | To protect skin from splashes and contamination.[6][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills.[6] |
Experimental Protocols: Handling and Disposal
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Before beginning work, ensure all recommended PPE is worn correctly.[1][6]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[6]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[5] Use spark-proof tools and explosion-proof equipment where necessary.
-
Hygiene: Wash hands thoroughly after handling the chemical.[1] Do not eat, drink, or smoke in the work area.[1]
Storage Protocol:
-
Location: Store in a cool, dry, and well-ventilated place.[1][5][6]
-
Incompatible Materials: Store away from strong oxidizing agents.[1][5]
Disposal Plan:
-
Waste Classification: Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[5] Consult your institution's environmental health and safety department for specific guidance.
Visual Workflow Guides
The following diagrams illustrate key safety workflows for handling this chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

